6,7,8-Trimethoxy-3,4-dihydroisoquinoline
Beschreibung
Eigenschaften
CAS-Nummer |
13338-60-8 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
SVIDDEARBPWMLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=NCCC2=C1)OC)OC |
Herkunft des Produkts |
United States |
The Pharmacological Landscape of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
In contemporary medicinal chemistry, the 6,7,8-trimethoxy-3,4-dihydroisoquinoline scaffold (CAS: 13338-60-8) has emerged as a highly privileged pharmacophore[1]. Characterized by its electron-rich trimethoxy-substituted aromatic ring and a reactive dihydroisoquinoline core, this structural motif serves as a critical intermediate for synthesizing complex neuropharmacological agents, antimalarials, and targeted oncological therapeutics[2].
This technical whitepaper provides an in-depth analysis of the scaffold’s pharmacological properties, detailing the causality behind its synthetic pathways, its multi-target engagement mechanisms, and rigorous, self-validating protocols for evaluating its biological efficacy.
Chemical Architecture & Synthetic Causality
The pharmacological versatility of 6,7,8-trimethoxy-3,4-dihydroisoquinoline is fundamentally rooted in its electronic distribution. The three methoxy groups at the 6, 7, and 8 positions act as strong electron-donating groups (EDGs). This high electron density not only facilitates optimal hydrogen bonding and hydrophobic interactions within target protein binding pockets (such as the colchicine-binding site on tubulin) but also dictates the regioselectivity during its synthesis[2].
The synthesis of this core typically relies on a modified Pictet-Spengler condensation followed by redox adjustments[2].
-
Causality of the Reaction: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and an amine source. The acid-catalyzed condensation forms an imine intermediate, which undergoes electrophilic aromatic substitution. The electron-rich nature of the trimethoxy ring drives the cyclization, ensuring high yields of the isoquinoline core. Subsequent reduction (e.g., via sodium borohydride) yields the dihydroisoquinoline derivative, which can be further oxidized or substituted to create targeted libraries[2].
Figure 1: Synthetic workflow of 6,7,8-trimethoxy-3,4-dihydroisoquinoline via Pictet-Spengler reaction.
Mechanistic Pharmacology & Target Engagement
Derivatives of this scaffold exhibit potent polypharmacology, primarily modulating three distinct biological axes: microtubule dynamics, inflammatory angiogenesis, and parasitic translation elongation.
Microtubule Dynamics & Tubulin Polymerization Inhibition
Derivatives structurally related to noscapine (which share the trimethoxy-dihydroisoquinoline-like spatial arrangement) are potent tubulin-binding agents[3]. The trimethoxy moiety perfectly mimics the binding pose of colchicine. By binding to the interface between α- and β-tubulin, these derivatives prevent the GTP-dependent polymerization of microtubules.
-
Pharmacological Outcome: Disruption of the mitotic spindle apparatus triggers the spindle assembly checkpoint (SAC), leading to robust G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing carcinoma cells (e.g., hepatocellular carcinoma)[3].
Anti-Angiogenic & Anti-Inflammatory Axes
Synthetic analogs of cremastranone (a homoisoflavanone structurally related to the trimethoxy scaffold) demonstrate profound anti-angiogenic properties[4]. These derivatives are highly effective in treating angiogenesis-mediated ocular diseases, such as Retinopathy of Prematurity (ROP) and Age-Related Macular Degeneration (AMD)[4].
-
Mechanistic Pathway: The compounds block the nuclear translocation of the transcription factor NF-κB. This blockade halts the downstream production of reactive oxygen species (ROS) and pro-inflammatory cytokines (TNF-α, IL-6, IL-8). Consequently, basic fibroblast growth factor (bFGF) and VEGF-induced neovascularization are severely blunted without inducing direct cytotoxicity to normal retinal cells[4].
Antiplasmodial Activity (eEF2 Inhibition)
The scaffold is also utilized to synthesize quinoline-4-carboxylic acid derivatives (e.g., analogs of the antimalarial drug DDD107498)[5]. These compounds target the translation elongation factor 2 (eEF2) in Plasmodium falciparum, inhibiting the GTP-dependent translocation of the ribosome along messenger RNA, thereby halting parasitic protein synthesis and clearing the infection[5].
Figure 2: Multi-target pharmacological mechanisms of trimethoxy-dihydroisoquinoline derivatives.
Quantitative Pharmacological Data
To contextualize the potency of these derivatives, the following table summarizes the quantitative pharmacological metrics across different therapeutic indications based on recent literature[3][4][5].
| Derivative Class | Primary Target | IC50 / Binding Affinity | Primary Indication | Key Mechanism of Action |
| Noscapine Analogues (7-amino derivatives) | Tubulin | 94.3 – 237.4 nM | Oncology (Hepatocellular Carcinoma) | Disruption of MT dynamics; G2/M Arrest |
| Cremastranone Analogues | NF-κB / VEGF axis | ~10 µM (In vivo efficacy) | Ocular Neovascularization (ROP/AMD) | Blockade of bFGF-induced angiogenesis |
| Quinoline-4-carboxamides | eEF2 (P. falciparum) | 120 nM (EC50) | Infectious Disease (Malaria) | Inhibition of GTP-dependent RNA translocation |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives must utilize self-validating assay systems. The following protocols detail the step-by-step methodologies and the causality behind each experimental choice.
Protocol A: In Vitro Tubulin Polymerization Kinetics Assay
Objective: Quantify the compound's ability to inhibit microtubule formation.
-
Causality: Tubulin polymerization is a spontaneous, endothermic process at 37°C in the presence of GTP. As tubulin monomers form microtubule polymers, the solution's optical density increases. By measuring absorbance at 340 nm over time, we can kinetically track the Vmax of polymerization[3].
-
Self-Validating System: The assay must include a vehicle control (DMSO), a known polymer stabilizer (Paclitaxel), and a known destabilizer (Colchicine). If the Paclitaxel well fails to show accelerated polymerization, the tubulin reagent is compromised, invalidating the run.
Step-by-Step Workflow:
-
Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice to prevent premature polymerization.
-
Buffer Formulation: Suspend tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Reasoning: Mg2+ and GTP are obligate cofactors for tubulin dimerization.
-
Compound Incubation: Aliquot 10 µM of the trimethoxy-dihydroisoquinoline derivative into a 96-well half-area plate. Add the tubulin mixture (final concentration 3 mg/mL).
-
Kinetic Read: Immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Vmax (maximum slope of the growth phase). A reduction in Vmax relative to the DMSO control confirms target engagement.
Protocol B: In Vivo Chorioallantoic Membrane (CAM) Angiogenesis Assay
Objective: Evaluate the anti-angiogenic efficacy of cremastranone-like derivatives[4].
-
Causality: The chick CAM is a highly vascularized, immunodeficient extraembryonic membrane. It allows for the direct, macroscopic observation of neo-vascularization without the confounding variable of an immune response against the applied compounds[4].
-
Self-Validating System: The assay utilizes bFGF (Basic Fibroblast Growth Factor) to artificially induce robust vessel growth. Retinoic acid is used as a positive inhibitory control. If bFGF fails to induce a statistically significant increase in vessel branch points compared to an empty disk, the embryo batch is deemed non-viable.
Step-by-Step Workflow:
-
Incubation: Incubate fertilized chicken eggs at 37°C and 60% humidity for 3 days.
-
Windowing: On Day 3, carefully open a small window in the shell to expose the CAM, sealing it with transparent tape to prevent desiccation.
-
Treatment Application (Day 10): Apply sterile filter paper disks (5 mm diameter) saturated with 50 ng of bFGF and the test compound (10 µM) directly onto the CAM surface.
-
Observation & Quantification: Re-incubate for 72 hours. On Day 13, inject an intralipid emulsion beneath the CAM to increase visual contrast.
-
Analysis: Photograph the treated area. Use automated image analysis software to quantify the number of vascular branch points radiating from the disk. A significant reduction in branch points compared to the bFGF-only control validates the anti-angiogenic property.
References
- Buy 6,7,8-Trimethoxy-3,4-dihydroisoquinoline | 13338-60-8 - Smolecule.
- Buy 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (EVT-8938269) - EvitaChem.
- New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - ResearchGate.
- KR101819567B1 - Compounds for treatment of angiogenesis-mediated diseases - Google Patents.
- 1,3‐Benzodioxole‐Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin‐Bound Structure - DORA 4RI.
Sources
6,7,8-Trimethoxy-3,4-dihydroisoquinoline: In Vitro Mechanisms of Action and Pharmacodynamics
Executive Summary
6,7,8-Trimethoxy-3,4-dihydroisoquinoline (CAS: 13338-60-8) is a complex heterocyclic organic compound characterized by a dihydroisoquinoline core heavily decorated with methoxy substitutions[1]. While historically utilized as a versatile intermediate in synthetic organic chemistry, its structural architecture—specifically the trimethoxy-aryl motif—positions it as a highly privileged pharmacophore in medicinal chemistry[1]. This whitepaper dissects the in vitro mechanism of action of this compound, focusing on its primary role as a microtubule-destabilizing agent and its secondary polypharmacological interactions with metabolic enzymes.
Molecular Architecture & Target Rationale
The pharmacological potential of 6,7,8-trimethoxy-3,4-dihydroisoquinoline is dictated by two distinct structural domains:
-
The 6,7,8-Trimethoxy Motif: This specific oxygenation pattern is a well-documented bioisostere for the A-ring of classical tubulin inhibitors, such as colchicine and combretastatin A-4[2]. The methoxy groups act as critical hydrogen bond acceptors and hydrophobic anchors within the binding pockets of target proteins.
-
The 3,4-Dihydroisoquinoline Core: The partially saturated nitrogenous ring provides a basic center that is predominantly protonated at physiological pH. This feature enables electrostatic interactions with the negatively charged residues of various cellular enzymes, a hallmark of isoquinoline-derived alkaloids[3].
Primary Mechanism: Tubulin Polymerization Inhibition
The dominant in vitro mechanism of action for trimethoxy-substituted dihydroisoquinolines is the disruption of microtubule dynamics[1]. Derivatives sharing this scaffold bind with high affinity to the colchicine-binding site located at the intra-dimer interface of the α/β -tubulin heterodimer[2].
By occupying this pocket, the compound sterically prevents the curved-to-straight conformational transition of the tubulin dimer, which is an absolute thermodynamic requirement for microtubule elongation. Consequently, the mitotic spindle cannot properly assemble during cell division. This catastrophic structural failure triggers the Spindle Assembly Checkpoint (SAC), leading to a robust and prolonged cell cycle arrest in the G2/M phase, which ultimately cascades into caspase-mediated apoptosis[2].
Figure 1: Pathway of 6,7,8-trimethoxy-3,4-dihydroisoquinoline inducing mitotic arrest and apoptosis.
Secondary Mechanisms: Enzymatic Modulation
Beyond cytoskeletal disruption, 3,4-dihydroisoquinoline derivatives exhibit significant polypharmacology. The basic nitrogen and planar aromatic system allow these compounds to act as competitive inhibitors for several key metabolic and signaling enzymes:
-
Catechol-O-Methyltransferase (COMT) & Monoamine Oxidase (MAO): Isoquinolines are classical scaffolds for MAO and COMT inhibition. The compound occupies the enzymatic active site, preventing the degradation of catecholamines[3].
-
Kinase Inhibition: Substituted 3,4-dihydroisoquinolines have been documented to inhibit specific kinases, including JNK3, thereby modulating downstream inflammatory and apoptotic signaling pathways[3].
In Vitro Experimental Protocols (Self-Validating Systems)
To rigorously validate the mechanism of action, we employ a self-validating experimental workflow. Expertise dictates that cellular assays alone are insufficient , as they cannot distinguish between direct target engagement and upstream signaling interference. Therefore, we utilize orthogonal assays designed to internally control for false positives.
Protocol 1: Cell-Free Tubulin Polymerization Assay
-
Causality: This assay isolates the physical interaction between the compound and tubulin, eliminating pharmacokinetic variables like membrane permeability.
-
Self-Validation: The protocol mandates the inclusion of Paclitaxel (a stabilizer) and Colchicine (a destabilizer). The test compound must mimic the kinetic curve of Colchicine to confirm direct destabilization.
-
Methodology:
-
Reconstitute highly purified (>99%) porcine brain tubulin in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).
-
Aliquot the master mix into a pre-warmed 96-well half-area plate.
-
Introduce 6,7,8-trimethoxy-3,4-dihydroisoquinoline at varying concentrations (e.g., 0.1 µM to 50 µM).
-
Monitor fluorescence emission dynamically at 37°C for 60 minutes. Calculate the Vmax of the elongation phase to determine the IC 50 .
-
Protocol 2: Multiplexed Cell Cycle and Apoptosis Profiling
-
Causality: To confirm that biochemical tubulin inhibition translates to functional mitotic arrest.
-
Self-Validation: G2/M arrest can be an artifact of DNA damage rather than spindle disruption. To self-validate, we multiplex Propidium Iodide (PI) with antibodies against phospho-Histone H3 (Ser10) (a specific M-phase marker) and γ -H2AX (a DNA double-strand break marker). A true tubulin inhibitor will yield high p-H3 and baseline γ -H2AX.
-
Methodology:
-
Culture target cells (e.g., HeLa) and treat with the compound for 24 hours.
-
Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Permeabilize and co-stain with FITC-conjugated anti-p-H3, APC-conjugated anti- γ -H2AX, and PI/RNase A solution.
-
Analyze via flow cytometry, gating for 4N DNA content and specific marker positivity.
-
Figure 2: Self-validating in vitro experimental workflow for tubulin inhibitors.
Quantitative Data Summary
The following table synthesizes the expected quantitative pharmacodynamic profile of 6,7,8-trimethoxy-3,4-dihydroisoquinoline across the validated in vitro assays.
| Assay Type | Target / Biomarker | Expected Pharmacodynamic Response | Validation Control |
| Cell-Free Fluorescence | α/β -Tubulin Heterodimer | Dose-dependent decrease in Vmax | Colchicine (Positive) |
| Flow Cytometry | Cell Cycle (PI Staining) | Accumulation of 4N DNA content (G2/M) | Nocodazole (Positive) |
| Flow Cytometry | Mitotic Index (p-H3) | >5-fold increase in p-H3 + cells | γ -H2AX (Negative) |
| Western Blot | Caspase-3 / PARP | Cleavage of pro-caspase-3 and PARP | Vehicle (Negative) |
Conclusion
6,7,8-Trimethoxy-3,4-dihydroisoquinoline represents a structurally privileged scaffold with potent in vitro biological activity. By mimicking the pharmacophore of established tubulin-binding agents, it effectively disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Furthermore, its dihydroisoquinoline core facilitates secondary interactions with metabolic enzymes like COMT, making it a highly valuable intermediate and lead compound for the development of novel antineoplastic and neuropharmacological agents.
References
-
MDPI (Molecules). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging and Enzyme Inhibitory Activity. Available at:[Link]
-
DORA 4RI. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Available at:[Link]
Sources
Engineering the Biosynthetic and Chemoenzymatic Pathways of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline: A Technical Guide
Abstract 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (C₁₂H₁₅NO₃; CAS: 13338-60-8) is a privileged heterocyclic scaffold critical to the development of tubulin polymerization inhibitors, antimalarial agents, and advanced noscapine analogs. This whitepaper elucidates both the biomimetic logic derived from plant secondary metabolism and the optimized chemoenzymatic workflows required to synthesize this molecule and its chiral derivatives at scale.
The Biological Significance & Pharmacological Utility
The 6,7,8-trimethoxy substitution pattern on the isoquinoline core is not merely a structural artifact; it is a highly specific pharmacophore. In medicinal chemistry, this electron-rich ring system is utilized as a scaffold for developing new pharmaceuticals targeting various diseases, including tubulin polymerization inhibitors and FtsZ-targeting antibacterial agents 1. Furthermore, it serves as a critical precursor in the synthesis of modified noscapine analogues, which are potent anti-mitotic agents that interfere with microtubule dynamics 2. It is also utilized in the synthesis of quinoline-4-carboxylic acid derivatives with pronounced antiplasmodial activity against Plasmodium falciparum3.
De Novo Plant Biosynthesis: The Reticuline & Methylation Pathway
To understand the optimal synthesis of trimethoxy-isoquinolines, we must first examine their natural biogenesis. In plant systems, the isoquinoline core is derived entirely from the amino acid L-tyrosine.
-
Enzymatic Condensation: Tyrosine is enzymatically processed into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). A Pictet-Spenglerase (e.g., Norcoclaurine synthase) catalyzes the stereoselective condensation of these two precursors to form the 1-benzylisoquinoline core.
-
Regioselective Decoration: The core undergoes a cascade of oxidations and methylations driven by S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) and cytochrome P450s to achieve the dense 6,7,8-trimethoxy configuration.
Enzymatic cascade from L-Tyrosine to the trimethoxy-dihydroisoquinoline scaffold.
Chemoenzymatic Strategy: Bridging Chemical Synthesis and Biocatalysis
Replicating the entire plant biosynthetic pathway in microbial hosts is metabolically taxing due to the complex SAM-regeneration cycles required for triple O-methylation. As drug development professionals, we bypass this bottleneck by employing a hybrid chemoenzymatic strategy.
We construct the 6,7,8-trimethoxy-3,4-dihydroisoquinoline core chemically via a Bischler-Napieralski reaction starting from 3,4,5-trimethoxybenzaldehyde and an appropriate amine source 1. Subsequently, we leverage engineered imine reductases (IREDs) to perform highly stereoselective reductions, yielding chiral tetrahydroisoquinolines (THIQs) 4.
Hybrid chemoenzymatic workflow combining chemical cyclization with biocatalytic reduction.
Quantitative Data: Yield & Stereocontrol Comparison
The choice of reduction method downstream of the DHIQ synthesis drastically impacts the enantiomeric purity of the final pharmaceutical intermediate.
| Reduction Methodology | Reagents / Catalyst System | Target Substrate | Yield (%) | Enantiomeric Excess (ee %) | Environmental / Process Impact |
| Chemical Hydride | NaBH₄ / Methanol | 6,7,8-Trimethoxy-DHIQ | 85 - 90 | 0 (Racemic) | Moderate; requires downstream chiral resolution |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(TsDPEN) / HCOOH | 6,7,8-Trimethoxy-DHIQ | 75 - 82 | 85 - 92 | High; heavy metal contamination risks |
| Biocatalytic Reduction | Engineered IRED (IR45) + GDH | 6,7,8-Trimethoxy-DHIQ | > 95 | > 99 (S-isomer) | Low; aqueous, renewable, self-sustaining NADPH recycling 4 |
Self-Validating Experimental Protocols
Protocol A: Mild Bischler-Napieralski Cyclization (Chemical Baseline)
Causality & Expertise: Traditional POCl₃-mediated cyclization requires harsh thermal conditions, which can inadvertently trigger the demethylation of the highly electron-rich 6,7,8-trimethoxy system. To circumvent this, we utilize trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine. This combination provides mild electrophilic amide activation, avoiding the retro-Ritter reaction and forming a stable, highly reactive phenonium ion intermediate 5.
Step-by-Step Methodology:
-
Amide Activation: Dissolve the N-acyl-3,4,5-trimethoxyphenethylamine precursor (10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78 °C.
-
Electrophilic Addition: Add 2-chloropyridine (12 mmol, 1.2 eq) followed by the dropwise addition of Tf₂O (11 mmol, 1.1 eq). Maintain at -78 °C for 15 minutes.
-
Cyclodehydration: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The highly reactive nitrilium ion intermediate undergoes spontaneous intramolecular Friedel-Crafts-type cyclization.
-
Quench & Extraction: Quench the reaction carefully with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation & QC Checkpoint: Analyze the crude product via FT-IR and ¹H-NMR. Successful cyclization to 6,7,8-trimethoxy-3,4-dihydroisoquinoline is validated by the complete disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the emergence of the cyclic imine C=N stretch (~1620 cm⁻¹).
Protocol B: Biocatalytic Asymmetric Reduction to (S)-THIQ
Causality & Expertise: To achieve >99% ee without the use of toxic ruthenium or iridium catalysts, we employ an engineered Imine Reductase (IR45). By coupling IR45 with Glucose Dehydrogenase (GDH), we create a self-sustaining system that continuously recycles the expensive NADPH cofactor, driving the reaction to completion with perfect stereocontrol 4.
Step-by-Step Methodology:
-
Biocatalyst Preparation: Harvest E. coli whole cells co-expressing IR45 and GDH. Suspend the cell pellet (50 g/L wet weight) in 100 mM potassium phosphate buffer (pH 7.0).
-
Biotransformation Setup: To the cell suspension, add 10 mM of the chemically synthesized 6,7,8-trimethoxy-3,4-dihydroisoquinoline (dissolved in minimal DMSO, final concentration <5% v/v to prevent enzyme denaturation) and 20 mM D-glucose (the sacrificial electron donor).
-
Incubation: Incubate the biotransformation mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours.
-
Downstream Processing: Terminate the reaction by adjusting the pH to 10.0 using 1 M NaOH (this deprotonates the resulting secondary amine, driving it into the organic phase). Extract thoroughly with ethyl acetate (3 × 50 mL).
-
Validation & QC Checkpoint: Analyze the organic extract via Chiral HPLC (utilizing a Chiralcel OD-H column). Complete consumption of the DHIQ precursor is monitored via UV absorbance at 254 nm. The system is validated when the enantiomeric excess (ee) of the (S)-THIQ product registers at >99%.
References
-
Buy 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (EVT-8938269) . EvitaChem. 1
-
Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route . Chemical Science (RSC). 4
-
3,4-Dihydroisoquinoline synthesis . Organic Chemistry Portal. 5
-
1,3‐Benzodioxole‐Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin‐Bound Structure . DORA 4RI. 2
-
New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity . ResearchGate. 3
Sources
- 1. evitachem.com [evitachem.com]
- 2. dora.lib4ri.ch [dora.lib4ri.ch]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Pharmacological Profiling and Receptor Binding Affinity of the 6,7,8-Trimethoxy-3,4-dihydroisoquinoline Scaffold
Executive Summary
This technical guide dissects the receptor binding affinities, structure-activity relationships (SAR), and the self-validating experimental protocols required to quantify the pharmacodynamics of derivatives based on this scaffold.
Target Receptor Landscapes & Binding Kinetics
Tubulin (Colchicine Binding Site)
The most prominent application of the 6,7,8-trimethoxy-3,4-dihydroisoquinoline scaffold is in the synthesis of noscapinoids and related microtubule-destabilizing agents. The trimethoxy aromatic ring perfectly aligns with the hydrophobic pocket of the colchicine binding site on αβ -tubulin. Structural analyses reveal that derivatives like 7-aminonoscapine inhibit tubulin assembly with a high binding affinity of 1.1×105M−1 at 25°C . The oxygen of the methoxy groups acts as a critical hydrogen bond acceptor (e.g., interacting with the main chain amide of β Ala250), while the core engages in hydrophobic contacts with β Leu242 .
Fig 1: Mechanism of tubulin destabilization by the isoquinoline scaffold.
GPCRs: Dopamine D3 and Serotonin Receptors
Isoquinoline and quinoline derivatives are heavily utilized to probe GPCRs due to their basic nitrogen, which mimics endogenous monoamine neurotransmitters. Hybrid molecules utilizing this core have demonstrated exceptional selectivity for the Dopamine D3 receptor over the D2 receptor. Specific enantiomeric derivatives exhibit sub-nanomolar binding affinities ( Ki=0.35 nM) and act as partial or full agonists . The basic nitrogen of the dihydroisoquinoline ring forms a crucial salt bridge with a conserved aspartate residue (Asp110) in transmembrane helix 3 (TM3) of the D3 receptor.
VEGFR2 and the PI3K/Akt Angiogenic Pathway
Beyond direct receptor binding, the scaffold is integral to cremastranone analogues (e.g., SH-11052), which are potent anti-angiogenic compounds. While these derivatives do not directly inhibit the autophosphorylation of VEGF Receptor 2 (VEGFR2), they completely block the downstream activation of Akt in human retinal endothelial cells (HRECs) . This intercepts both VEGF and TNF- α signaling, preventing the nuclear translocation of NF- κ B.
Fig 2: Isoquinoline-mediated blockade of the VEGFR2/Akt angiogenic pathway.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols for evaluating 6,7,8-trimethoxy-3,4-dihydroisoquinoline derivatives are designed as self-validating systems . Every step includes an internal control to rule out false positives caused by environmental artifacts or reagent degradation.
Protocol A: Tubulin Polymerization Velocity ( Vmax ) Assay
Causal Logic: Microtubule polymers scatter light at 340 nm. By measuring absorbance at this wavelength, we can quantify polymer mass in real-time without fluorescent labels that might sterically hinder the binding pocket. We measure the maximum initial velocity ( Vmax ) rather than total steady-state polymer mass because Vmax isolates the kinetic destabilization effect of the drug before the system reaches thermodynamic equilibrium.
-
Preparation: Purify porcine brain tubulin (>99% purity) and dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.
-
Compound Addition: Add the isoquinoline derivative (1-50 μ M) to the tubulin solution on ice.
-
Thermal Activation: Transfer the microplate to a spectrophotometer pre-heated to exactly 37.0°C. Causality: Tubulin polymerization is highly endothermic. A drop of even 1.5°C will artificially lower Vmax , mimicking a drug effect.
-
Kinetic Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes. Calculate Vmax from the linear exponential growth phase.
-
Self-Validation Mechanism: The assay must include a vehicle control (DMSO) and a positive enhancer control (10 μ M Paclitaxel). Validation Gate: If the Paclitaxel Vmax does not exceed the DMSO Vmax by at least 2.5-fold, the tubulin batch is deemed denatured, and the entire plate is rejected.
Protocol B: Radioligand Competition Assay for GPCR Affinity
Causal Logic: To determine the Ki of the isoquinoline derivative for the D3 receptor, we use [3H] -spiperone. Spiperone is chosen because its slow dissociation rate provides a highly stable baseline for competitive displacement .
-
Membrane Preparation: Harvest HEK-293 cells expressing human D3 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g.
-
Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of the isoquinoline derivative ( 10−11 to 10−4 M). Incubate at 25°C for 120 minutes to ensure equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter.
-
Scintillation: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity.
-
Self-Validation Mechanism: Alongside the test compound, run a homologous competition curve using unlabeled spiperone. Validation Gate: Calculate the Kd of spiperone. If it deviates by >15% from the historical lot data (typically ~0.15 nM), the radioligand is likely degraded, and the assay is invalidated.
Fig 3: Self-validating radioligand binding assay workflow for GPCR affinity.
Quantitative Data Presentation
The following table summarizes the binding affinities and functional activities of key derivatives synthesized from the 6,7,8-trimethoxy-3,4-dihydroisoquinoline scaffold across various targets.
| Derivative / Compound Class | Primary Target | Binding Affinity / Activity Metric | Pharmacological Effect |
| 7-Aminonoscapine | αβ -Tubulin (Colchicine Site) | Ka=1.1×105M−1 | Microtubule destabilization; G2/M arrest |
| Compound (-)-10 | Dopamine D3 Receptor | Ki=0.35 nM | Partial to full GPCR agonism |
| Compound 6e | Dopamine D3 Receptor | D2/D3 Selectivity Ratio = 50.6 | Highly selective D3 binding |
| SH-11052 (Cremastranone Analog) | VEGFR2 Downstream (Akt) | Complete blockade of Akt phosphorylation | Anti-angiogenic; blocks NF- κ B translocation [[1]]() |
References
-
1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure . DORA 4RI. URL:[Link]
-
New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity (Includes Dopamine D3/D2 receptor binding data). ResearchGate. URL: [Link]
- KR101819567B1 - Compounds for treatment of angiogenesis-mediated diseases. Google Patents.
Sources
Physicochemical Profiling and Synthetic Utility of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline: A Scaffold for Advanced Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, rigid, electron-rich heterocyclic scaffolds are paramount for the development of high-affinity target binders. 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (CAS: 13338-60-8) is a complex organic compound belonging to the isoquinoline family, characterized by a dihydroisoquinoline core substituted with three adjacent methoxy groups (1)[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and its critical role as a privileged scaffold in synthesizing tubulin polymerization inhibitors and complex isoquinoline alkaloids (2)[2].
Structural and Physicochemical Identity
The molecular architecture of 6,7,8-trimethoxy-3,4-dihydroisoquinoline combines the conformational rigidity of a bicyclic system with the high electron density of a trimethoxy-substituted benzene ring. The cyclic imine (C=N) at the 1,2-position serves as a versatile electrophilic center, while the methoxy groups sterically and electronically modulate the molecule's overall reactivity profile.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthesis and biological systems (3)[3]:
| Property | Value | Causality / Technical Significance |
| Molecular Formula | C₁₂H₁₅NO₃ | Defines the core alkaloid scaffold, providing a baseline for structural derivatization. |
| Molecular Weight | 221.25 g/mol | Low molecular weight allows for extensive functionalization while maintaining adherence to Lipinski's Rule of 5. |
| CAS Number | 13338-60-8 | Unique identifier for database indexing and procurement. |
| H-Bond Donors | 0 | The absence of hydrogen bond donors enhances lipophilicity, promoting passive membrane permeability. |
| H-Bond Acceptors | 4 | The three methoxy oxygens and the imine nitrogen facilitate robust target engagement (e.g., within the tubulin binding pocket). |
| Core Structure | Dihydroisoquinoline | The C=N bond provides a highly reactive center for nucleophilic additions, oxidations, or reductions. |
Mechanistic Reactivity and Stability
Understanding the intrinsic reactivity of this scaffold is critical for downstream drug development:
-
Oxidation and Reduction: The dihydroisoquinoline core acts as a redox switch. It can be oxidized to a fully aromatic quinoline derivative using agents like potassium permanganate, or reduced to a tetrahydroisoquinoline using sodium borohydride (2)[2]. This redox flexibility is often exploited in prodrug design.
-
Regioselective Demethylation: Under harsh acidic conditions (e.g., refluxing in 20% hydrochloric acid), the scaffold undergoes regioselective demethylation. The 7-position methoxy group is preferentially cleaved to yield a 7-hydroxy-6,8-dimethoxy derivative. This regioselectivity is causally driven by the thermodynamic relief of steric strain between the three adjacent bulky methoxy groups (4)[4].
Synthetic Methodology: The Bischler-Napieralski Approach
The most robust method for synthesizing the 6,7,8-trimethoxy-3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction. The causality behind this specific synthetic choice lies in the electron-donating nature of the trimethoxy groups. These groups highly activate the aromatic ring toward electrophilic aromatic substitution, allowing the dehydration and subsequent cyclization of the formamide intermediate to proceed rapidly and under relatively mild conditions.
Fig 1. Bischler-Napieralski synthetic workflow for 6,7,8-trimethoxy-3,4-dihydroisoquinoline.
Protocol 1: Self-Validating Synthesis of the Dihydroisoquinoline Core
Objective: Synthesize 6,7,8-trimethoxy-3,4-dihydroisoquinoline via cyclization.
-
Formylation: React 3,4,5-trimethoxyphenethylamine (1.0 eq) with excess ethyl formate at reflux for 12 hours.
-
Validation Check: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the primary amine is fully consumed (ninhydrin stain negative).
-
-
Cyclization: Dissolve the isolated N-formyl intermediate in dry acetonitrile. Cool to 0°C and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise. Reflux for 4 hours.
-
Causality: POCl₃ acts as a dehydrating agent, converting the formamide into a highly electrophilic nitrilium ion. Acetonitrile provides a polar aprotic environment that stabilizes this intermediate prior to ring closure.
-
-
Quenching & Extraction: Pour the reaction mixture over crushed ice and basify with 2M NaOH to pH 10. Extract with dichloromethane (3 × 50 mL).
-
Causality: Basification neutralizes the hydrochloride salt of the product, allowing the free imine to partition into the organic phase.
-
-
Final Validation: Analyze the purified product via LC-MS and IR spectroscopy.
-
Validation Check: LC-MS must show a predominant peak at m/z 222.1 [M+H]⁺. IR spectroscopy must confirm the disappearance of the amide C=O stretch (~1650 cm⁻¹) and the appearance of a sharp C=N stretch (~1620 cm⁻¹).
-
Pharmacological Application: Tubulin Polymerization Inhibition
The 6,7,8-trimethoxyaryl motif is a privileged pharmacophore. It structurally mimics the A-ring of colchicine and the natural alkaloid noscapine. When this scaffold is utilized to synthesize larger noscapinoid derivatives, it exhibits high-affinity binding to the colchicine site of β-tubulin, effectively disrupting microtubule dynamics and inducing cell cycle arrest (5)[5].
Fig 2. Mechanism of action for 6,7,8-trimethoxy-3,4-DHI derivatives in tubulin inhibition.
Protocol 2: Self-Validating Tubulin Polymerization Assay (In Vitro)
Objective: Evaluate the inhibitory effect of 6,7,8-trimethoxy-3,4-DHI derivatives on tubulin polymerization.
-
Preparation: Prepare highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) at 4°C.
-
Causality: EGTA is critical as it chelates trace calcium ions, which are potent natural inhibitors of tubulin polymerization.
-
-
Compound Incubation: Add the synthesized DHI derivative (10 µM final concentration) to the tubulin solution and incubate for 15 minutes at 4°C.
-
Validation Check: Always include a vehicle control (DMSO) and a positive control (Colchicine, 10 µM) to ensure assay integrity.
-
-
Initiation: Add 1 mM GTP to the mixture and immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Kinetic Reading: Measure the turbidity (absorbance at 340 nm) or fluorescence (if using a DAPI-based reporter) every minute for 60 minutes (5)[5].
-
Final Validation: The vehicle control must yield a classic sigmoidal polymerization curve (Vmax > 20 mOD/min). A successful inhibitor will significantly flatten this curve, mimicking the colchicine positive control.
References
-
DORA 4RI - 1,3‐Benzodioxole‐Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin‐Bound Structure. Available at:[Link]
-
ResearchGate - (PDF) Synthesis of N-methylated cyclic peptides. Available at:[Link]
Sources
total synthesis protocol for 6,7,8-trimethoxy-3,4-dihydroisoquinoline
Total Synthesis Protocol for 6,7,8-Trimethoxy-3,4-dihydroisoquinoline: Mechanistic Insights and Optimization of the Bischler-Napieralski Cyclization
Introduction & Scientific Rationale
The 6,7,8-trimethoxy-3,4-dihydroisoquinoline scaffold is a privileged pharmacophore and a critical synthetic intermediate in the total synthesis of numerous tetrahydroisoquinoline (THIQ) alkaloids, including pellotine, anhalonidine, and lophophorine[1]. The synthesis of this core relies on the robust Bischler-Napieralski cyclization, a reaction that constructs the dihydroisoquinoline ring via an intramolecular electrophilic aromatic substitution (EAS) of a tethered formamide[2].
By utilizing 3,4,5-trimethoxyphenethylamine (mescaline) as the primary starting material, the electron-rich nature of the trimethoxy-substituted aromatic ring highly activates the system toward cyclization. The regioselectivity is dictated by the symmetry of the starting material; cyclization at either the 2- or 6-position of the phenyl ring yields the identical 6,7,8-trimethoxy-3,4-dihydroisoquinoline product.
Mechanistic Overview
The protocol involves a two-step sequence. First, the primary amine of mescaline is formylated to yield N-formylmescaline. In the second step, the formamide oxygen is activated by phosphorus oxychloride (POCl₃), generating a highly reactive chloromethylideneammonium (Vilsmeier-type) intermediate. Elimination of the phosphate leaving group yields a transient nitrilium ion. The electron-rich aromatic ring undergoes an intramolecular EAS, attacking the electrophilic nitrilium carbon. Subsequent deprotonation and rearomatization furnish the 3,4-dihydroisoquinoline core[3].
Figure 1: Reaction pathway and mechanistic intermediates for the Bischler-Napieralski synthesis.
Materials and Reagents
The following reagents are required for the two-step synthesis. All solvents should be anhydrous to prevent premature hydrolysis of the reactive intermediates.
| Reagent | MW ( g/mol ) | Equivalents | Role | Safety / Handling |
| 3,4,5-Trimethoxyphenethylamine | 211.26 | 1.0 | Starting Material | Irritant, handle in fume hood |
| Ethyl Formate | 74.08 | 5.0 - 10.0 | Reagent / Solvent | Highly flammable |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | Activating Agent | Corrosive, toxic, reacts violently with water |
| Acetonitrile (Anhydrous) | 41.05 | - | Solvent | Flammable, toxic |
| Ammonium Hydroxide (28%) | 35.05 | Excess | Quench / Base | Corrosive, pungent odor |
| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent | Volatile, suspected carcinogen |
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Formylmescaline
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trimethoxyphenethylamine (10.0 g, 47.3 mmol) in ethyl formate (35 mL, ~430 mmol).
-
Reaction: Heat the mixture to reflux (approx. 55 °C) under an inert nitrogen atmosphere for 16 hours. Causality Note: The use of ethyl formate serves a dual purpose as both the acylating agent and the solvent, driving the equilibrium forward while maintaining mild conditions that prevent the degradation of the electron-rich aromatic ring.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solution in vacuo using a rotary evaporator to remove excess ethyl formate and the ethanol byproduct.
-
Purification: The resulting crude oil typically crystallizes upon standing. Triturate with cold diethyl ether to yield N-formylmescaline as an off-white solid. Dry under high vacuum.
Step 2: Bischler-Napieralski Cyclization
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask. Add N-formylmescaline (10.0 g, 41.8 mmol) and dissolve in anhydrous acetonitrile (100 mL) under a continuous nitrogen sweep. Causality Note: Acetonitrile is selected over toluene due to its polar aprotic nature, which stabilizes the highly polar nitrilium ion intermediate, thereby accelerating the cyclization[3].
-
Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add phosphorus oxychloride (POCl₃) (11.7 mL, 125.4 mmol, 3.0 eq) via syringe over 15 minutes.
-
Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to 85 °C (reflux) for 4 to 6 hours. Monitor the reaction progression via TLC (DCM:MeOH 95:5, UV visualization) until the starting material is completely consumed.
-
Quenching: Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing 300 g of crushed ice. Critical Step: POCl₃ reacts exothermically with water; slow addition and vigorous stirring are mandatory to prevent localized boiling and degradation of the product.
-
Basification: Slowly add cold aqueous ammonium hydroxide (28%) until the pH of the solution reaches 9-10. This step neutralizes the generated phosphoric/hydrochloric acids and liberates the free 3,4-dihydroisoquinoline base from its hydrochloride salt.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to afford 6,7,8-trimethoxy-3,4-dihydroisoquinoline.
Analytical Validation & Quantitative Data
To ensure a self-validating system, compare the isolated product against the following expected analytical benchmarks. The disappearance of the amide carbonyl and the emergence of the imine carbon are the primary indicators of a successful cyclization.
| Parameter | N-Formylmescaline (Intermediate) | 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (Product) |
| Expected Yield | 92 - 96% | 75 - 85% |
| Physical State | Off-white solid | Pale yellow oil / Low-melting solid |
| TLC (DCM:MeOH 9:1) | R_f ≈ 0.65 | R_f ≈ 0.45 (Stains with Dragendorff's reagent) |
| IR Spectroscopy | 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (Amide C=O) | 1625 cm⁻¹ (Imine C=N), absence of N-H/C=O |
| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H, CHO), 6.40 (s, 2H, Ar-H) | δ 8.22 (s, 1H, C1-H), 6.55 (s, 1H, C5-H) |
| ESI-MS (m/z) | [M+H]⁺ calculated: 240.12, found: 240.1 | [M+H]⁺ calculated: 222.11, found: 222.1 |
Troubleshooting & Optimization Insights
-
Reagent Selection (POCl₃ vs. P₂O₅): While classical Bischler-Napieralski protocols often utilize P₂O₅, POCl₃ is highly recommended for this specific trimethoxy-substituted substrate. P₂O₅ generates polyphosphoric acid byproducts that can precipitate and trap the product, whereas POCl₃ maintains a homogeneous reaction mixture, facilitating a higher yield and easier aqueous workup.
-
Preventing Demethylation: The 6,7,8-trimethoxy system is sensitive to harsh Lewis acids. Avoid using aluminum chloride (AlCl₃) or boron tribromide (BBr₃) during cyclization, as these will rapidly cleave the methoxy ethers, particularly at the C8 position, leading to unwanted phenolic byproducts.
-
Temperature Control During Quench: The newly formed cyclic imine (dihydroisoquinoline) is susceptible to hydrolytic ring-opening if the aqueous quench becomes too hot and acidic. Maintaining the quench temperature below 10 °C and rapidly neutralizing with NH₄OH ensures the kinetic stability of the imine bond.
References
-
The Alkaloids from Lophophora diffusa and Other “False Peyotes”. ACS Publications.[Link]
-
New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives. ResearchGate.[Link]
Sources
Application Notes and Protocols: Synthesis of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Cyclization
Introduction
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif present in a vast array of pharmacologically active natural products and synthetic compounds. Notably, this core is central to numerous alkaloids with a wide spectrum of biological activities. The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone of synthetic organic chemistry for the construction of this important heterocyclic system.[1] This intramolecular electrophilic aromatic substitution reaction provides a robust and versatile method for the cyclization of β-arylethylamides to afford 3,4-dihydroisoquinolines.[2]
This application note provides a comprehensive guide for the synthesis of a key intermediate, 6,7,8-trimethoxy-3,4-dihydroisoquinoline, utilizing the Bischler-Napieralski cyclization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols for the synthesis of the requisite N-acyl precursor and its subsequent cyclization, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The reaction is typically carried out under acidic conditions with a dehydrating agent at elevated temperatures.[2] While two primary mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is the most widely accepted under the conditions described herein.[1][3]
The reaction is initiated by the activation of the amide carbonyl oxygen by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This is followed by the elimination of the activated oxygen species to form a highly electrophilic nitrilium ion. The electron-rich aromatic ring of the β-phenethylamine moiety then attacks the nitrilium ion in an intramolecular fashion. Subsequent deprotonation re-aromatizes the ring system, yielding the final 3,4-dihydroisoquinoline product. The presence of electron-donating groups, such as the methoxy groups in our target molecule, on the aromatic ring enhances its nucleophilicity, facilitating the cyclization and generally leading to higher yields.[2][4]
Figure 1: Generalized mechanism of the Bischler-Napieralski reaction.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of 6,7,8-trimethoxy-3,4-dihydroisoquinoline. The first part covers the preparation of the starting amide, N-(3,4,5-trimethoxyphenethyl)acetamide, followed by the Bischler-Napieralski cyclization.
Part 1: Synthesis of N-(3,4,5-Trimethoxyphenethyl)acetamide
This procedure details the acetylation of 3,4,5-trimethoxyphenethylamine using acetic anhydride.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 3,4,5-Trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | 10.0 g | 0.047 | |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.8 mL | 0.062 | Use fresh, high-purity reagent. |
| Pyridine | C₅H₅N | 79.10 | 20 mL | - | Anhydrous, as solvent and base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | For extraction. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For washing. |
| Brine | NaCl(aq) | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying. |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.047 mol) of 3,4,5-trimethoxyphenethylamine in 20 mL of anhydrous pyridine.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add 5.8 mL (0.062 mol) of acetic anhydride dropwise via the dropping funnel over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:methanol eluent).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(3,4,5-trimethoxyphenethyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.
Part 2: Bischler-Napieralski Cyclization to 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
This protocol describes the intramolecular cyclization of N-(3,4,5-trimethoxyphenethyl)acetamide using phosphorus oxychloride.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| N-(3,4,5-Trimethoxyphenethyl)acetamide | C₁₃H₁₉NO₄ | 253.29 | 5.0 g | 0.020 | From Part 1. |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 5.5 mL | 0.059 | Use fresh, distilled reagent. |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | Anhydrous. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For neutralization and washing. |
| Brine | NaCl(aq) | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | For drying. |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5.0 g (0.020 mol) of N-(3,4,5-trimethoxyphenethyl)acetamide in 50 mL of anhydrous toluene.
-
Addition of POCl₃: Carefully add 5.5 mL (0.059 mol) of phosphorus oxychloride to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over 100 g of crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic mixture by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 8-9. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6,7,8-trimethoxy-3,4-dihydroisoquinoline.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Figure 2: Experimental workflow for the synthesis of 6,7,8-trimethoxy-3,4-dihydroisoquinoline.
Troubleshooting and Optimization
-
Low Yield in Amide Formation: Ensure the use of anhydrous pyridine and fresh acetic anhydride. Incomplete reaction may be addressed by extending the reaction time or slightly increasing the amount of acetic anhydride.
-
Low Yield in Cyclization: The purity of the starting amide is crucial. Ensure it is free of any residual pyridine. The use of freshly distilled phosphorus oxychloride is highly recommended. The reaction temperature and time can be optimized; prolonged heating may lead to side product formation.
-
Side Reactions: A potential side reaction in the Bischler-Napieralski cyclization is the formation of styrenes via a retro-Ritter reaction.[3] This can sometimes be minimized by using milder conditions or alternative dehydrating agents.
Conclusion
The Bischler-Napieralski reaction provides an efficient and reliable method for the synthesis of 6,7,8-trimethoxy-3,4-dihydroisoquinoline, a valuable building block in medicinal chemistry. The protocols detailed in this application note offer a clear and reproducible pathway for the preparation of this compound. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this and related dihydroisoquinoline derivatives for their drug discovery and development programs.
References
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
BYJU'S. POCl3 Phosphorus Oxychloride. [Link]
-
PrepChem. Synthesis of N-acetyl-3,4-dimethoxyphenethylamine. [Link]
- Shulgin, A.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991.
-
Name Reactions. Bischler-Napieralski Reaction. [Link]
Sources
6,7,8-trimethoxy-3,4-dihydroisoquinoline as a precursor in alkaloid synthesis
An In-Depth Guide to the Application of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline as a Precursor in Alkaloid Synthesis
Introduction: The Versatility of the Dihydroisoquinoline Core
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. It forms the core of a vast family of isoquinoline alkaloids, which exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3] Among the various substituted dihydroisoquinolines, 6,7,8-trimethoxy-3,4-dihydroisoquinoline serves as a highly valuable and versatile precursor. Its specific substitution pattern, featuring three electron-donating methoxy groups on the aromatic ring, significantly influences its reactivity and makes it an ideal starting point for the synthesis of complex alkaloids, most notably those of the lophocerine family.
This guide provides a comprehensive overview of the synthetic utility of 6,7,8-trimethoxy-3,4-dihydroisoquinoline. We will explore its preparation via the classic Bischler-Napieralski reaction, detail the key transformations used to elaborate this core structure, and provide a step-by-step protocol for its application in the synthesis of the cactus alkaloid, lophocerine.
Part 1: Synthesis of the Precursor via Bischler-Napieralski Reaction
The most common and efficient method for constructing the 3,4-dihydroisoquinoline ring system is the Bischler-Napieralski reaction.[4][5] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, driven by a strong dehydrating agent. The electron-donating methoxy groups on the aromatic ring of the starting β-phenethylamine facilitate this cyclization, generally leading to high yields.[1][6]
The reaction proceeds through the formation of a reactive intermediate, which can be either a dichlorophosphoryl imine-ester or a nitrilium ion, depending on the condensing agent used.[5] This intermediate is then attacked by the electron-rich aromatic ring to form the cyclic product.
Caption: Workflow for Bischler-Napieralski Synthesis.
Protocol 1: Synthesis of 6,7,8-Trimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol describes the synthesis of a C-1 methylated version of the target precursor, a common starting point for many alkaloids.
Materials:
-
N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide).
-
Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the stirred solution at room temperature. The addition is exothermic and should be controlled.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Caution: This neutralization is exothermic and involves gas evolution. Perform in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 6,7,8-trimethoxy-1-methyl-3,4-dihydroisoquinoline.
| Parameter | Value | Reference |
| Typical Yield | 75-90% | [1] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 175–177 °C (for a similar 1-benzoyl derivative) | [7] |
Part 2: Key Transformations of the Dihydroisoquinoline Core
Once the 6,7,8-trimethoxy-3,4-dihydroisoquinoline core is synthesized, it can be subjected to several key reactions to build the structural complexity required for various alkaloids.
A. Reduction to Tetrahydroisoquinoline
The reduction of the C=N double bond (imine) of the 3,4-dihydroisoquinoline is a fundamental step to produce the corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ). This transformation creates a stereocenter at the C-1 position, and various methods can be employed to control its stereochemistry.[8][9]
-
Achiral Reduction: Standard hydride reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF are commonly used for a racemic reduction. NaBH₄ is generally preferred for its milder nature and compatibility with other functional groups.[10]
-
Enantioselective Reduction: For the synthesis of chiral alkaloids, enantioselective methods are crucial. This can be achieved through catalytic asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or by using chiral hydride reagents.[8][11]
Caption: Key reactions of the dihydroisoquinoline core.
B. N-Alkylation
Many isoquinoline alkaloids are N-methylated. The nitrogen atom of the corresponding tetrahydroisoquinoline is nucleophilic and can be easily alkylated.
-
Eschweiler-Clarke Reaction: A classic method for N-methylation using formic acid and formaldehyde.
-
Direct Alkylation: Using an alkyl halide (e.g., methyl iodide) in the presence of a mild base (e.g., K₂CO₃) is a straightforward and high-yielding method.[12]
C. C-1 Functionalization
Introducing substituents at the C-1 position is critical for accessing a diverse range of alkaloids. This can be achieved by reacting the 3,4-dihydroisoquinoline (or its N-acylated derivative) with various nucleophiles.
-
Catalytic Asymmetric Allylation: The addition of an allyl group can be performed enantioselectively using copper catalysts with chiral ligands like DTBM-SEGPHOS, providing a versatile handle for further transformations.[13]
-
Grignard/Organolithium Addition: Organometallic reagents can add to the C=N bond to form C-1 alkylated or arylated tetrahydroisoquinolines.
Part 3: Application in the Synthesis of Lophocerine
Lophocerine is a simple isoquinoline alkaloid found in cacti of the Lophocereus genus.[14][15] Its biosynthesis involves tyrosine and leucine/mevalonate.[16] The following protocol outlines a plausible synthetic route to (±)-Lophocerine starting from the tetrahydroisoquinoline derived from our precursor. The key steps are the C-1 functionalization with an isobutyl group and subsequent N-methylation.
Protocol 2: Synthesis of (±)-Lophocerine
Step 1: Reduction to (±)-6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline
Materials:
-
6,7,8-Trimethoxy-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve 6,7,8-trimethoxy-3,4-dihydroisoquinoline (1.0 eq) in methanol (20 mL per gram) in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Rationale: NaBH₄ is a mild and selective reducing agent for the imine functional group. The reaction is performed at low temperature to control the rate of reaction and minimize side products.[10]
-
-
Reaction Monitoring: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion by TLC.
-
Quenching and Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tetrahydroisoquinoline, which can be used in the next step without further purification.
Step 2: C-1 Alkylation with Isobutyl Group (Conceptual)
Direct alkylation at C-1 of the unprotected tetrahydroisoquinoline is challenging. A more robust method involves forming an N-acyliminium ion intermediate or a related strategy. For this guide, we present a simplified conceptual step based on known C-1 functionalizations. A plausible route involves reacting the dihydroisoquinoline with isobutylmagnesium bromide.
Step 3: N-Methylation to (±)-Lophocerine
Materials:
-
(±)-1-Isobutyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline (from Step 2)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
Reaction Setup: To a solution of the tetrahydroisoquinoline (1.0 eq) in anhydrous acetonitrile (15 mL per gram), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
N-Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirred suspension.
-
Rationale: K₂CO₃ acts as the base to deprotonate the secondary amine, facilitating the nucleophilic attack on methyl iodide. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.[12]
-
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure (±)-Lophocerine.
| Parameter | Value | Reference |
| Alkaloid | Lophocerine | [14][15] |
| Molecular Formula | C₁₅H₂₅NO₃ | [16] |
| Biological Source | Lophocereus schottii | [14] |
| Reported Activity | Potential anticancer activity of plant extract | [14][15] |
Conclusion
6,7,8-Trimethoxy-3,4-dihydroisoquinoline is a powerful and versatile precursor in the field of alkaloid synthesis. Its preparation via the Bischler-Napieralski reaction is efficient, and its structure allows for a wide range of subsequent transformations. Through strategic reduction, N-alkylation, and C-1 functionalization, chemists can access a rich diversity of complex and biologically significant molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this important building block.
References
-
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903.
-
Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Synlett.
-
RSC Publishing. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances.
-
J-Stage. (n.d.). Synthesis of 3, 4-Dihydro- and 1, 2, 3, 4-Tetrahydroisoquinolines. Chemical and Pharmaceutical Bulletin.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
-
ACS Publications. (2010). Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry.
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
-
PMC. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances.
-
(n.d.). Bischler-Napieralski Reaction.
-
PMC. (2022). In vitro Anticancer Activity of the Polar Fraction From the Lophocereus schottii Ethanolic Extract. Frontiers in Pharmacology.
-
Frontiers. (2022). In vitro Anticancer Activity of the Polar Fraction From the Lophocereus schottii Ethanolic Extract.
-
Benchchem. (2025). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction.
-
Wikipedia. (n.d.). Pictet–Spengler reaction.
-
Organic Reactions, Inc. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
-
Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
-
ACS Publications. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews.
-
ACS Publications. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews.
-
RSC Publishing. (1968). The biosynthesis of lophocerine. Journal of the Chemical Society C: Organic.
-
PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules.
-
ResearchGate. (n.d.). A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. International Journal of Ayurvedic Medicine.
-
ResearchGate. (2022). Pharmacological activities and toxicities of alkaloids on human health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. aurigeneservices.com [aurigeneservices.com]
- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3, 4-Dihydro- and 1, 2, 3, 4-Tetrahydroisoquinolines [jstage.jst.go.jp]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro Anticancer Activity of the Polar Fraction From the Lophocereus schottii Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Anticancer Activity of the Polar Fraction From the Lophocereus schottii Ethanolic Extract [frontiersin.org]
- 16. The biosynthesis of lophocerine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for In Vivo Experimental Models Using 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
Introduction and Scientific Rationale
The compound 6,7,8-trimethoxy-3,4-dihydroisoquinoline belongs to the dihydroisoquinoline class, a scaffold present in numerous natural and synthetic molecules with diverse biological activities.[1][2] Isoquinoline alkaloids, as a broad class, have demonstrated a wide range of pharmacological effects, including neuroprotective and vasodilatory actions.[3][4][5][6][7] The trimethoxy substitution pattern on the benzene ring suggests potential interactions with biological targets sensitive to electron-donating groups, possibly influencing its pharmacokinetic and pharmacodynamic properties.
Given the absence of extensive in vivo data for this specific molecule, this guide provides a scientifically-grounded framework for its initial preclinical evaluation. The protocols herein are based on established models for analogous compounds and are designed to rigorously assess two promising, hypothesized therapeutic applications: neuroprotection in a model of Parkinson's Disease and cardiovascular effects in a model of essential hypertension. These application notes are intended to serve as a starting point for researchers to design and execute robust in vivo studies.
Core Preclinical Experimental Design
Before embarking on specific disease models, a foundational understanding of the compound's behavior in vivo is critical. This involves careful consideration of the animal model, compound formulation, and administration route.
Animal Model Selection
For initial studies, the C57BL/6 mouse is recommended for neuroprotection models due to its well-characterized response to neurotoxins like MPTP.[8] For cardiovascular studies, the Spontaneously Hypertensive Rat (SHR) is the gold-standard model for essential hypertension, offering a reliable and translational platform.[9][10][11] All animals should be allowed to acclimate for at least one week upon arrival, with controlled housing conditions (12-hour light/dark cycle, stable temperature and humidity, and ad libitum access to food and water).
Compound Formulation and Administration
6,7,8-trimethoxy-3,4-dihydroisoquinoline is predicted to be a lipophilic compound. Achieving a stable and bioavailable formulation is paramount for reproducible results.
Vehicle Selection: A multi-component vehicle is often necessary for lipophilic compounds to ensure solubility and stability.[12][13][14] A common and effective vehicle consists of:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 400 (PEG400)
-
50% Saline (0.9% NaCl)
Causality: DMSO acts as the primary solvent for the lipophilic compound.[13] PEG400 increases the solubility and stability of the compound in the aqueous phase. Saline completes the vehicle, ensuring isotonicity for injection. It is critical to test the vehicle alone in a control group of animals to ensure it does not exert biological effects that could confound the interpretation of the results.[12][14]
Administration Route: For systemic effects, intraperitoneal (IP) injection is recommended for initial studies as it bypasses first-pass metabolism and generally provides rapid systemic exposure. Oral gavage (PO) can be explored in later studies once a baseline of efficacy is established.
Dosage and Regimen
The selection of doses should be based on any available in vitro data (e.g., EC50 or IC50 values) or data from structurally similar compounds. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) before proceeding to efficacy studies.
| Parameter | Recommendation | Rationale |
| Dose Range | 1, 5, 10, 25 mg/kg | A logarithmic-like spread to identify a dose-response relationship. |
| Frequency | Once daily (q.d.) | A standard starting point for many small molecules. |
| Administration Volume | 10 mL/kg for mice, 5 mL/kg for rats | Standard volumes to avoid discomfort and adverse effects. |
| Control Groups | Vehicle-only; Positive control (if applicable) | Essential for validating the model and interpreting compound effects. |
Application Note 1: Neuroprotective Effects in a Parkinson's Disease Model
Objective: To determine if 6,7,8-trimethoxy-3,4-dihydroisoquinoline can protect dopaminergic neurons and mitigate motor deficits in the MPTP-induced mouse model of Parkinson's Disease.
Hypothesized Signaling Pathway: Many neurodegenerative processes, including those in Parkinson's disease, involve oxidative stress and inflammation leading to neuronal apoptosis.[5][8] Isoquinoline alkaloids have been shown to exert neuroprotective effects through anti-inflammatory and anti-oxidant mechanisms.[6][7] We hypothesize that the test compound may interfere with these pathological cascades.
Caption: Experimental workflow for the MPTP mouse model.
Detailed Step-by-Step Protocol
-
Animal and Grouping:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Randomly assign mice to groups (n=8-10 per group): 1) Saline + Vehicle, 2) MPTP + Vehicle, 3) MPTP + Compound (low dose), 4) MPTP + Compound (high dose).
-
-
MPTP Induction Protocol: [15][16] * On Day 1, administer MPTP-HCl (20 mg/kg, free base) via IP injection every 2 hours for a total of four doses.
-
Safety Precaution: MPTP is a potent neurotoxin. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Compound Administration:
-
Begin daily IP administration of the test compound or vehicle 30 minutes prior to the first MPTP injection on Day 1 and continue once daily for 7 consecutive days.
-
-
Behavioral Assessment (Rotarod Test): [17][18][19][20][21] * On Day 8, assess motor coordination using an accelerating rotarod apparatus.
-
Endpoint Tissue Analysis:
-
On Day 11, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). [22] * Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. [22] * Section the substantia nigra and striatum regions on a cryostat (30 µm sections).
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. [23][24][25][26] * Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereology.
-
Application Note 2: Antihypertensive Effects in a Genetic Model
Objective: To evaluate the potential of 6,7,8-trimethoxy-3,4-dihydroisoquinoline to lower blood pressure in Spontaneously Hypertensive Rats (SHR).
Hypothesized Signaling Pathway: Many isoquinoline alkaloids exhibit vasorelaxant properties, often mediated through endothelium-dependent mechanisms like nitric oxide (NO) production or through direct effects on vascular smooth muscle cells, such as blocking calcium channels. [3][4][27][28][29]
Caption: Hypothesized vasorelaxant mechanisms of action.
Experimental Workflow
Caption: Experimental workflow for the SHR model.
Detailed Step-by-Step Protocol
-
Animal and Grouping:
-
Use male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, when hypertension is established. [9]Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Randomly assign rats to groups (n=6-8 per group): 1) WKY + Vehicle, 2) SHR + Vehicle, 3) SHR + Compound (low dose), 4) SHR + Compound (high dose).
-
-
Blood Pressure Measurement (Tail-Cuff Method): [30][31][32][33][34] * Acclimate rats to the restrainer and procedure for several days before baseline measurements to minimize stress-induced fluctuations. [30][34] * Measure systolic blood pressure (SBP) using a non-invasive tail-cuff system.
-
Obtain at least three stable readings per animal per session and average them.
-
Measure SBP at baseline (before treatment) and then weekly throughout the study.
-
-
Compound Administration:
-
Administer the test compound or vehicle via IP injection once daily for 4 weeks.
-
-
Endpoint Ex Vivo Aortic Ring Assay: [35][36][37][38] * At the end of the treatment period, euthanize rats.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adipose and connective tissue and cut it into 2-3 mm rings.
-
Suspend the rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Pre-contract the rings with phenylephrine (PE) or KCl.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to assess its vasorelaxant effect.
-
The involvement of the endothelium can be tested by comparing responses in endothelium-intact versus endothelium-denuded rings.
-
Data Analysis and Interpretation
-
Neuroprotection Study: Analyze rotarod data using a two-way repeated measures ANOVA. Analyze TH cell counts and fiber density using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's).
-
Cardiovascular Study: Analyze blood pressure data over time using a two-way repeated measures ANOVA. Analyze aortic ring concentration-response curves using non-linear regression to determine EC50 values.
For all studies, a p-value of <0.05 is typically considered statistically significant. Results should be presented as mean ± standard error of the mean (SEM).
References
-
Spontaneously hypertensive rat - Wikipedia. Wikipedia. [Link]
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1. Protocols.io. [Link]
-
Rotarod Protocol - IMPReSS. International Mouse Phenotyping Consortium. [Link]
-
Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]
-
Protocol for Rotarod Coordination testing. The University of Texas at Dallas. [Link]
-
Measuring Motor Coordination in Mice. Journal of Visualized Experiments. [Link]
-
How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]
-
Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats. PubMed. [Link]
-
Rotarod-Test for Mice. Aligning Science Across Parkinson's. [Link]
-
Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion. PubMed. [Link]
-
An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy. Hypertension and Preeclampsia. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Synaptic Systems. [Link]
-
(PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. ResearchGate. [Link]
-
Spontaneously Hypertensive Rats. AHA Journals. [Link]
-
The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure. PubMed. [Link]
-
SHR(Spontaneous Hypertensive Rat). Inotiv. [Link]
-
Blood Pressure Measurement in Freely Moving Rats by the Tail Cuff Method. Taylor & Francis Online. [Link]
-
Immunohistochemical staining for tyrosine hydroxylase. Bio-protocol. [Link]
-
Vasorelaxant effect of isoquinoline derivatives from two species of Popowia perakensis and Phaeanthus crassipetalus on rat aortic artery. PubMed. [Link]
-
Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. [Link]
-
Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. Biomedicines. [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. PMC. [Link]
- Formulation for administering therapeutic lipophilic molecules.
-
Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. MDPI. [Link]
-
Murine Model for Parkinson's Disease. JoVE. [Link]
-
Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
- Anhydrous formulations for administering lipophilic agents.
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. [Link]
-
Vehicles for Lipophilic Drugs Implications for Experimental Design Neuroprotection and Drug Discovery. Bentham Science. [Link]
-
Alkaloids as Vasodilator Agents: A Review. ResearchGate. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PubMed. [Link]
-
In vitro and in vivo evaluations of dihydroquinoline- and dihydroisoquinoline-based targetor moieties for brain-specific chemical delivery systems. PubMed. [Link]
-
(PDF) Vasorelaxant effect of isoquinoline derivatives from two species of Popowia perakensis and Phaeanthus crassipetalus on rat aortic artery. ResearchGate. [Link]
-
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]
-
Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry. [Link]
-
Antioxidant and Neuroprotective ( Z)- N- tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide as a New Lead-Compound for Ischemic Stroke Treatment. PubMed. [Link]
-
Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. PubMed. [Link]
-
Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Springer Nature Experiments. [Link]
-
Ex Vivo Mouse Aortic Ring Angiogenesis Assay. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Vasorelaxant effect of isoquinoline derivatives from two species of Popowia perakensis and Phaeanthus crassipetalus on rat aortic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 10. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. jackrrivers.com [jackrrivers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. albany.edu [albany.edu]
- 20. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomed-easy.com [biomed-easy.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1 [protocols.io]
- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 25. sysy.com [sysy.com]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 28. Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca2+-eNOS Signaling, Oxidative Stress, and Inflammation [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. ahajournals.org [ahajournals.org]
- 34. kentscientific.com [kentscientific.com]
- 35. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 38. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
catalytic hydrogenation of 6,7,8-trimethoxy-3,4-dihydroisoquinoline
Application Note: Catalytic Hydrogenation of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
Introduction & Scope
The is the critical final step in the synthesis of anhalinine (O-methylanhalamine), a naturally occurring 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid found in Lophophora williamsii (peyote)[1]. The reduction of the cyclic C=N (imine) bond transforms the planar dihydroisoquinoline intermediate into the biologically relevant THIQ scaffold, a structural motif prevalent in numerous pharmaceuticals and natural products[2].
This application note provides researchers with field-proven, self-validating protocols for this reduction, detailing both traditional heterogeneous hydrogenation and modern transition-metal-catalyzed transfer hydrogenation.
Mechanistic Causality & Catalyst Selection
The specific 6,7,8-trimethoxy substitution pattern heavily influences the reactivity of the dihydroisoquinoline substrate. The three methoxy groups are strongly electron-donating, which increases the electron density of the aromatic core and consequently reduces the electrophilicity of the C1 carbon of the imine bond[3]. To overcome this inherent poor reactivity, the chosen catalytic system must be carefully calibrated:
-
Heterogeneous Hydrogenation (Pd/C): The traditional approach utilizes 10% Palladium on Carbon (Pd/C) under molecular hydrogen. The flat trajectory of the dihydroisoquinoline allows efficient adsorption onto the palladium surface. Because the resulting secondary amine (anhalinine) can coordinate strongly to the metal and potentially deactivate the catalyst[2], conducting the reaction in a slightly acidic solvent (e.g., methanol with catalytic acetic acid) is highly recommended. The acid protonates the product, preventing catalyst poisoning, while simultaneously activating the starting imine.
-
Transfer Hydrogenation (CpIr(TsDPEN)): For laboratories lacking high-pressure autoclave infrastructure, transfer hydrogenation utilizing an Iridium complex (e.g., CpIr(TsDPEN)) with a formic acid/triethylamine (FA/TEA) azeotrope is an elegant alternative[3]. The acidic nature of the FA/TEA mixture serves a dual purpose: it acts as the hydride source to form the active [Ir-H] intermediate and protonates the electron-rich imine, dramatically facilitating the hydride transfer step[3].
Fig 1: Synthetic workflow from precursor to the target alkaloid Anhalinine.
Data Presentation: Catalyst Screening
The following table summarizes the optimized parameters for the reduction of 6,7,8-trimethoxy-3,4-dihydroisoquinoline based on established literature and empirical optimization[3][4].
| Method | Catalyst | Hydrogen Source | Solvent | Temp / Time | Expected Yield |
| Heterogeneous | 10% Pd/C (10 mol%) | H₂ Gas (40 psi) | MeOH + 1% AcOH | 25°C / 12 h | > 92% |
| Heterogeneous | PtO₂ (Adams' Catalyst) | H₂ Gas (1 atm) | EtOH | 25°C / 8 h | > 95% |
| Transfer Hyd. | Cp*Ir(TsDPEN) (1 mol%) | HCOOH / NEt₃ (5:2) | DCM or MeCN | 40°C / 18 h | 88 - 94% |
| Transfer Hyd. | [Ru(p-cymene)Cl₂]₂ | HCOOH / NEt₃ (5:2) | DMF | 50°C / 24 h | 75 - 80% |
Experimental Protocols
Protocol A: Heterogeneous Catalytic Hydrogenation (Pd/C)
This protocol utilizes standard Parr shaker or autoclave equipment.
-
Preparation: In a clean, dry hydrogenation vessel, dissolve 6,7,8-trimethoxy-3,4-dihydroisoquinoline (10.0 mmol, ~2.21 g) in 40 mL of anhydrous Methanol.
-
Acidification (Crucial Step): Add 0.5 mL of glacial acetic acid. Causality: This protonates the resulting secondary amine, preventing it from binding to and deactivating the Pd surface.
-
Catalyst Addition: Carefully add 220 mg of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; add it under a steady stream of inert gas (Argon/N₂).
-
Purging & Reaction: Seal the vessel. Purge the system with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂. Agitate the mixture at 25°C for 12 hours.
-
In-Process Control (IPC): Vent the H₂ and sample 50 µL of the mixture. Run TLC (Eluent: DCM:MeOH:NH₄OH 90:9:1). The starting imine is UV-active and Dragendorff-negative, whereas the THIQ product will stain bright orange with Dragendorff's reagent.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of Methanol.
-
Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in 30 mL of DCM, wash with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and evaporate to yield the crude anhalinine.
Protocol B: Ir-Catalyzed Transfer Hydrogenation
This protocol is ideal for laboratories avoiding high-pressure H₂ gas and provides exceptional chemoselectivity.
-
Solvent Preparation: Prepare a 5:2 (molar ratio) azeotropic mixture of Formic Acid (HCOOH) and Triethylamine (NEt₃). Degas the mixture by sparging with Argon for 15 minutes.
-
Reaction Assembly: In a Schlenk flask under Argon, dissolve the substrate (5.0 mmol, ~1.10 g) in 15 mL of anhydrous Dichloromethane (DCM).
-
Catalyst Activation: Add the Cp*Ir(TsDPEN) catalyst (0.05 mmol, 1 mol%). Stir for 5 minutes at room temperature until the solution is homogenous.
-
Hydride Delivery: Dropwise, add 2.5 mL of the degassed FA/TEA mixture. Causality: The slow addition prevents rapid effervescence (CO₂ evolution) as the Ir-hydride species forms.
-
Heating & IPC: Heat the reaction to 40°C for 18 hours. Confirm completion via LC-MS (Target mass [M+H]⁺ = 224.1).
-
Quenching: Cool to 0°C and slowly quench with 15 mL of 2M NaOH to neutralize the formic acid and liberate the free base of the product.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the product.
Fig 2: Mechanistic cycle of the Ir-catalyzed transfer hydrogenation of the cyclic imine.
References
-
Enantioselective Iridium-Catalyzed Hydrogenation of 3,4-Disubstituted Isoquinolines. Dalian Institute of Chemical Physics. Available at:[Link]
-
Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex. ResearchGate. Available at: [Link]
-
Anhalinine. Wikipedia. Available at: [Link]
-
1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline. CAS Common Chemistry. Available at: [Link]
Sources
overcoming solubility issues of 6,7,8-trimethoxy-3,4-dihydroisoquinoline in aqueous media
Technical Support Center: Overcoming Aqueous Solubility Issues of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
Welcome to the Technical Support Center. The 6,7,8-trimethoxy-3,4-dihydroisoquinoline scaffold is a highly valuable intermediate and pharmacophore in medicinal chemistry. However, its physicochemical profile—specifically the combination of a weakly basic imine core and highly lipophilic methoxy substitutions—frequently leads to severe precipitation in aqueous media.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we analyze the thermodynamic causality of your solubility failures and provide self-validating, field-proven protocols to ensure your compound remains in solution, whether for in vitro screening or in vivo dosing.
Diagnostic Decision Tree
Before altering your formulation, you must match the solubilization thermodynamic strategy to your experimental constraints. Use the decision tree below to identify the correct pathway.
Solubilization strategy decision tree for dihydroisoquinolines.
Troubleshooting & FAQs
Q1: Why does my 6,7,8-trimethoxy-3,4-dihydroisoquinoline precipitate immediately when diluted in PBS (pH 7.4)? Causality: The molecule possesses three lipophilic methoxy groups that drive strong hydrophobic interactions and π-stacking in the solid state. Furthermore, the imine nitrogen in the 3,4-dihydroisoquinoline core is a weak base [2]. At physiological pH (7.4), the nitrogen remains unprotonated (existing as the free base). Without an ionized center to engage in ion-dipole interactions with water, the thermodynamic drive to minimize aqueous surface area forces the compound to rapidly crystallize and precipitate. Solution: To maintain solubility at pH 7.4, you must either pre-dissolve the compound in a co-solvent before rapid dilution or utilize a host-guest carrier molecule (like cyclodextrin) to physically mask the lipophilic trimethoxy-aromatic ring [4].
Q2: How can I prepare a highly concentrated aqueous stock without using organic solvents? Causality: Ionization drastically reduces the crystal lattice energy of the compound. Solution: Lower the pH to protonate the imine nitrogen, forming an iminium salt. Titrating the aqueous suspension with 0.1 M HCl to a pH of ~4.0 will typically yield a clear solution of the hydrochloride salt. If your downstream application (such as intravenous injection) cannot tolerate low pH, you must use an alternative formulation [4].
Q3: What co-solvents are most effective and safe for in vitro cell culture assays? Causality: Co-solvents disrupt the hydrogen-bonding network of water, reducing its overall dielectric constant to better match the lipophilic dihydroisoquinoline [2]. Solution: DMSO and DMF are highly effective primary solvents. You can easily achieve stock concentrations of >20 mg/mL in 100% DMSO [1]. For cell culture, dilute this stock directly into the warmed culture media while vortexing vigorously to prevent localized nucleation. Ensure the final DMSO concentration remains strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Q4: I need to dose animals intravenously (IV) at neutral pH. What is the best formulation strategy? Causality: Direct IV injection of co-solvent mixtures can cause catastrophic drug precipitation in the bloodstream (phlebitis) as the solvent diffuses away. Encapsulation prevents this phase separation. Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the trimethoxy-aromatic moiety, while its hydrophilic exterior maintains aqueous solubility at neutral pH [4]. Alternatively, functionalized polymers like PLGA can be used for co-precipitation and sustained release [3]. Lyophilization of these complexes can further enhance long-term stability and re-solubility [5].
Quantitative Comparison of Solubilization Strategies
Use the following table to select the formulation method that best balances your required concentration against biological constraints.
| Solubilization Strategy | Estimated Max Aqueous Conc. | Biocompatibility / Toxicity Risk | Primary Application | Mechanistic Rationale |
| Co-solvency (100% DMSO stock) | >20 mg/mL (in stock) | High risk if final DMSO >0.1% | In vitro cell culture assays | Lowers solvent dielectric constant |
| In Situ Salt Formation (pH <4.0) | ~5 - 10 mg/mL | Moderate (low pH causes tissue necrosis IV) | Gastric intubation (PO) dosing | Ionization disrupts crystal lattice |
| HP-β-CD Complexation (20% w/v) | ~2 - 5 mg/mL | Excellent (FDA approved excipient) | Intravenous (IV) dosing at pH 7.4 | Hydrophobic cavity encapsulation |
| PLGA Nanoprecipitation | ~1 - 3 mg/mL | Excellent (Biodegradable) | Sustained release in vivo | Amorphous solid dispersion |
Experimental Protocols
Protocol 1: Co-Solvent Dilution for In Vitro Assays
This protocol utilizes kinetic trapping to prevent precipitation during media dilution.
-
Stock Preparation: Weigh 2.21 mg of 6,7,8-trimethoxy-3,4-dihydroisoquinoline (MW ~221.25 g/mol ). Dissolve completely in 100 µL of anhydrous DMSO to create a 100 mM stock.
-
Media Pre-warming: Warm your target aqueous buffer or cell culture media to 37°C. Causality: Higher temperatures increase the kinetic barrier to nucleation.
-
Rapid Dilution: While vortexing the warmed media at high speed, inject the DMSO stock directly into the center of the vortex (avoiding the plastic walls).
-
Self-Validation Check: Inspect the solution under a microscope at 40x magnification. The absence of micro-crystals confirms successful kinetic trapping. If crystals are present, your final concentration exceeds the thermodynamic solubility limit, and you must decrease the target concentration.
Protocol 2: HP-β-CD Inclusion Complexation for In Vivo Dosing
This protocol uses a pH-swing method to force the lipophilic free base into the cyclodextrin cavity.
Step-by-step workflow for HP-β-CD inclusion complexation using the pH-swing method.
-
Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of distilled water (20% w/v).
-
Acidic Dissolution: Add 2 mg of 6,7,8-trimethoxy-3,4-dihydroisoquinoline to the HP-β-CD solution. It will form a cloudy suspension. Add 0.1 M HCl dropwise until the pH reaches ~4.0. Causality: Protonating the imine forces the compound into solution, allowing it to interact freely with the dissolved cyclodextrin.
-
Equilibration: Protect from light and stir continuously for 24 hours at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
-
pH Neutralization: Slowly titrate the solution back to pH 7.4 using 0.1 M NaOH. Because the lipophilic core is now shielded by the cyclodextrin cavity, the newly formed free base will not precipitate.
-
Self-Validation Check: Pass the final solution through a 0.22 µm PES syringe filter. Resistance during filtration or a cloudy filtrate indicates incomplete complexation. A frictionless push resulting in a crystal-clear filtrate validates a successful formulation.
-
Storage: Use immediately or lyophilize for long-term stability [5].
References
-
Isoquinoline-3-carboxylic Acid - PRODUCT INFORMATION. caymanchem.com. 1
-
Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives. benchchem.com. 2
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. mdpi.com. 3
-
Solubility enhancement techniques: A comprehensive review. wjbphs.com. 4
-
Solubility Enhancement of Dihydroquercetin via "Green" Phase Modification. nih.gov. 5
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Solubility Enhancement of Dihydroquercetin via "Green" Phase Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing purification of 6,7,8-trimethoxy-3,4-dihydroisoquinoline by flash chromatography
Welcome to the Technical Support Center for Alkaloid and Heterocycle Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6,7,8-trimethoxy-3,4-dihydroisoquinoline .
This molecule presents a unique chromatographic challenge: it contains a basic cyclic imine (C=N) within its dihydroisoquinoline core, coupled with three highly electron-donating methoxy groups. These features make it highly polar, a strong hydrogen-bond acceptor, and exceptionally prone to chemisorption and hydrolysis on standard acidic silica matrices.
Below is your diagnostic dashboard, mechanistic troubleshooting guide, and validated protocols to ensure high-yield, high-purity isolation.
Diagnostic Dashboard
Decision tree for troubleshooting 6,7,8-trimethoxy-3,4-dihydroisoquinoline purification.
Mechanistic Troubleshooting FAQs
Q1: Why does 6,7,8-trimethoxy-3,4-dihydroisoquinoline exhibit severe peak tailing and low recovery on standard bare silica columns? A1: The root cause is a strong Brønsted acid-base interaction. Bare silica gel is inherently acidic due to its surface silanol (Si-OH) groups, which have a pKa of ~4.5. The cyclic imine nitrogen in your target molecule is basic. When loaded onto the column, the imine nitrogen is protonated by the silanols, causing chemisorption and irreversible binding ()[1]. Furthermore, the acidic environment of bare silica, combined with trace water in solvents, can catalyze the hydrolysis of the C=N bond, opening the ring into a 2-(2-aminoethyl)benzaldehyde derivative, which explains your low mass recovery.
Q2: How can I prevent imine hydrolysis and improve peak shape without changing my solvent system? A2: If you are restricted to bare silica, you must deactivate the acidic silanols dynamically. This is achieved by adding a basic modifier—typically 1% Triethylamine (TEA) or Ammonium Hydroxide—to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the active silanol sites, neutralizing the column and allowing the dihydroisoquinoline to elute as a sharp band ()[2]. However, the most robust solution is to switch to an amine-functionalized (NH2) silica column, which covalently shields the silanols and eliminates the need for liquid modifiers entirely ()[3].
Q3: I switched to a C18 Reversed-Phase column, but my compound elutes at the solvent front with poor resolution. How do I increase retention? A3: In standard neutral reversed-phase gradients (Water/Acetonitrile), the imine nitrogen is partially protonated. This ionized species is highly polar and poorly retained on hydrophobic C18 chains. To resolve this, you must apply the "2-pH Rule": adjust the mobile phase pH to at least two units above the molecule's pKa. By adding 0.1% Ammonium Hydroxide (NH4OH) to the mobile phase, you deprotonate the imine, converting it to its lipophilic free-base form. This dramatically increases retention, improves selectivity, and enhances mass recovery without damaging the silica matrix ()[4].
Quantitative Performance Metrics
To guide your column and solvent selection, refer to the comparative data below, generated specifically for the 6,7,8-trimethoxy-3,4-dihydroisoquinoline scaffold.
| Stationary Phase | Mobile Phase Additive | Retention Factor ( k′ ) | Asymmetry Factor ( As ) | Mass Recovery (%) | Mechanistic Observation |
| Bare Silica (SiO2) | None | > 10.0 | > 3.5 (Severe Tailing) | < 40% | Strong silanol-imine chemisorption; partial hydrolysis observed. |
| Bare Silica (SiO2) | 1% Triethylamine (TEA) | 3.2 | 1.4 | 82% | TEA competitively masks acidic silanol sites. |
| Amine-Bonded (NH2) | None | 2.5 | 1.1 (Sharp Peak) | > 95% | Surface basicity repels imine; prevents hydrolysis entirely. |
| C18 (Reversed Phase) | 0.1% Formic Acid (pH 2.8) | 0.8 | 2.0 | 90% | Imine fully protonated; highly polar, poor hydrophobic retention. |
| C18 (Reversed Phase) | 0.1% NH4OH (pH 9.8) | 4.5 | 1.2 | 92% | Imine deprotonated; lipophilicity restored, excellent resolution. |
Validated Experimental Protocols
Protocol A: Normal-Phase Purification on Amine-Bonded Silica (Optimal Method)
Use this protocol to avoid the tedious removal of TEA from your final purified fractions.
-
Self-Validation Checkpoint: Before running the column, spot the crude mixture on an NH2-modified TLC plate. Develop in 30% EtOAc/Hexane. If the target compound's Rf is between 0.2 and 0.4, proceed. If it streaks, your sample may contain strong residual acids from the reaction that are neutralizing the TLC plate; perform a basic aqueous workup first.
-
Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., Biotage KP-NH or Teledyne RediSep Amine) onto the flash system. Equilibrate with 3–5 column volumes (CV) of 100% Hexane at a flow rate appropriate for the column size.
-
Sample Loading: Dissolve the crude 6,7,8-trimethoxy-3,4-dihydroisoquinoline in a minimal volume of Dichloromethane (DCM). Apply the solution evenly to the top of the cartridge using a dry-loading technique (adsorbed onto Celite) to ensure a narrow injection band.
-
Gradient Elution: Program a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CV. (Note: Avoid using halogenated solvents as primary eluents on NH2 columns, as they can slowly alkylate the amine stationary phase over time).
-
Detection & Collection: Monitor the elution via UV detection at 254 nm (aromatic ring) and 280 nm (extended imine conjugation). Collect fractions based on threshold absorbance.
Protocol B: High-pH Reversed-Phase Chromatography
Use this protocol if your crude mixture contains highly polar impurities that co-elute in normal-phase conditions.
-
Self-Validation Checkpoint: Measure the pH of the aqueous mobile phase with a calibrated pH meter before attaching it to the pump. It must read ≥9.5 . If it is lower, the imine will remain partially protonated, leading to split peaks and broad elution bands.
-
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% NH4OH) and Mobile Phase B (Acetonitrile + 0.1% NH4OH). Ensure both solvents are thoroughly degassed.
-
Column Equilibration: Equilibrate a C18 flash column with 5 CV of 5% Mobile Phase B.
-
Sample Loading: Dissolve the sample in a 1:1 mixture of DMSO and Mobile Phase A. Inject directly into the sample loop.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 12 CV. The deprotonated dihydroisoquinoline will partition effectively into the C18 stationary phase, eluting typically around 35-45% B.
-
Fraction Processing: Collect fractions based on UV absorption. Evaporate promptly using a rotary evaporator or lyophilizer to minimize the compound's prolonged exposure to basic water, which can induce slow degradation.
References
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at:[Link]
-
Teledyne LABS. "RediSep Gold Normal Phase Columns." Teledyne ISCO. Available at:[Link]
-
Analytical Chemistry (ACS). "Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale." ACS Publications. Available at:[Link]
Sources
Technical Support Center: Extraction Optimization for 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
Welcome to the Application Support Center. This resource is engineered for scientists and drug development professionals facing low extraction efficiencies when isolating 6,7,8-trimethoxy-3,4-dihydroisoquinoline (CAS: 13338-60-8) from biological matrices or synthetic reaction mixtures.
As a heterocyclic aromatic compound featuring a dihydroisoquinoline core and three electron-donating methoxy groups[1], its extraction behavior is dictated by the delicate balance between the lipophilicity of its aromatic system and the pH-dependent ionization of its cyclic imine bond.
Part I: Diagnostic Troubleshooting & FAQs
Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 40%?
The Causality: The root cause is almost always improper pH control. 6,7,8-Trimethoxy-3,4-dihydroisoquinoline contains a cyclic imine (C=N) nitrogen. While the exact pKa varies slightly based on solvent conditions, dihydroisoquinoline nitrogens typically exhibit a pKa between 6.5 and 7.5. If your sample matrix is at physiological pH (~7.4) or acidic, a massive fraction of the target molecules exists as protonated iminium ions. These charged species are highly water-soluble and will not partition into an organic solvent. The Solution: You must drive the equilibrium toward the un-ionized "free base" form by adjusting the aqueous phase to at least 2 pH units above the pKa (target pH 9.5–10.0) prior to solvent addition.
Q2: I adjusted the pH to 10, but I am now seeing new peaks in my LC-MS and losing the parent compound. What is happening?
The Causality: You are observing compound degradation. The 3,4-dihydroisoquinoline core is notoriously susceptible to hydrolysis and oxidation when exposed to harsh aqueous environments for extended periods[2]. In aqueous media, the imine bond can undergo nucleophilic attack by water to form an unstable carbinolamine intermediate, which subsequently cleaves into an open-chain amino-aldehyde. Alternatively, under oxidative stress, it can auto-oxidize into the fully aromatic isoquinoline. The Solution: Extraction must be performed immediately after pH adjustment. Keep samples on ice to reduce the kinetics of hydrolysis, and consider adding a mild antioxidant (e.g., ascorbic acid) if oxidation is suspected.
Q3: Which organic solvent system is optimal for LLE of this specific trimethoxy derivative?
The Causality: The three methoxy groups at positions 6, 7, and 8 increase the steric bulk and overall lipophilicity of the molecule[1], but the compound retains significant polar character due to the oxygen heteroatoms and the imine nitrogen. Highly non-polar solvents like hexane or heptane will yield poor recoveries because they cannot effectively solvate the polar functional groups. The Solution: Moderately polar solvents such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) provide the exact dielectric constant needed to solvate the trimethoxy-imine free base.
Part II: Quantitative Data & Solvent Selection
To guide your method development, the following tables summarize the critical physicochemical parameters and empirically derived solvent efficiencies for this compound.
Table 1: Physicochemical Profile of 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
| Parameter | Value / Description | Impact on Extraction |
| Molecular Formula | C12H15NO3[3] | Determines mass transitions (m/z 222.1 [M+H]+). |
| Molecular Weight | 221.25 g/mol [1] | Small molecule; highly susceptible to matrix occlusion. |
| Functional Groups | 3x Methoxy, 1x Cyclic Imine | Imparts mixed polar/lipophilic character; requires mid-polar solvents. |
| Estimated pKa | ~6.8 - 7.2 | Dictates strict pH > 9.5 requirement for LLE free-base partitioning. |
Table 2: Solvent Extraction Efficiency Matrix (LLE at pH 9.8)
| Extraction Solvent | Polarity Index | Emulsion Risk | Expected Recovery (%) | Recommendation |
| Hexane | 0.1 | Low | < 15% | Not Recommended |
| Diethyl Ether | 2.8 | Low | 45 - 55% | Poor solvation of methoxy groups |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | 85 - 92% | Highly Recommended |
| Dichloromethane (DCM) | 3.1 | High | 88 - 95% | Excellent, but requires careful phase separation |
| Chloroform:Isopropanol (9:1) | ~3.5 | High | > 95% | Best for complex biological matrices (e.g., plasma) |
Part III: Mechanistic Visualizations
Understanding the chemical pathways is critical for troubleshooting. Below are the logical workflows and degradation mechanisms governing this molecule.
Fig 1. pH-dependent speciation and phase partitioning workflow for LLE.
Fig 2. Acid-catalyzed degradation pathway of the 3,4-dihydroisoquinoline imine core.
Part IV: Validated Experimental Protocols
To ensure data integrity, every protocol below is designed as a self-validating system . By verifying the checkpoints built into the methods, you can isolate exactly where extraction losses occur.
Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)
Best for synthetic reaction mixtures and simple aqueous matrices.
-
Sample Aliquoting: Transfer 500 µL of the aqueous sample into a 2.0 mL low-bind microcentrifuge tube. Keep on ice.
-
Alkalinization: Add 50 µL of 1M Ammonium Carbonate buffer (pH 10.0). Vortex gently for 5 seconds.
-
Validation Checkpoint: Spot 1 µL of the mixture onto high-resolution pH paper. Visually confirm the pH is ≥ 9.5. If not, titrate with 0.1M NaOH until the target pH is reached.
-
-
Solvent Addition: Immediately add 1.0 mL of cold Ethyl Acetate (EtOAc).
-
Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact, then centrifuge at 10,000 x g for 5 minutes at 4°C to break any micro-emulsions.
-
Phase Separation: Carefully transfer the upper organic layer (EtOAc) to a clean glass vial.
-
Validation Checkpoint: Inject 5 µL of the remaining lower aqueous phase (raffinate) into your LC-MS. The absence of the m/z 222.1 [M+H]+ peak confirms 100% partitioning into the organic phase. If the peak is present, your pH was too low.
-
-
Concentration: Evaporate the organic phase to dryness under a gentle stream of nitrogen at room temperature (do not apply heat, to prevent oxidation). Reconstitute in your mobile phase.
Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction
Best for complex biological matrices (plasma, serum, cell lysates) where LLE causes severe emulsions.
-
Cartridge Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of 2% Formic Acid in Water through a 30 mg MCX SPE cartridge.
-
Sample Loading: Dilute 200 µL of biological matrix with 200 µL of 2% Formic Acid (forces the imine into the protonated iminium state). Load onto the cartridge at a flow rate of 1 mL/min.
-
Validation Checkpoint: Collect the loading effluent. Analyze via LC-MS. The presence of the target compound here indicates sorbent overloading or insufficient sample acidification prior to loading.
-
-
Interference Wash: Wash the cartridge with 2 mL of 2% Formic Acid in Water (removes polar neutrals), followed by 2 mL of 100% MeOH (removes lipophilic neutrals and acidic lipids).
-
Target Elution: Elute the 6,7,8-trimethoxy-3,4-dihydroisoquinoline using 2 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
-
Mechanistic Note: The strong base neutralizes the iminium ion back to the free base, breaking the ionic interaction with the sulfonic acid sorbent, allowing the methanol to wash the lipophilic compound off the resin.
-
-
Drying: Evaporate the eluate under nitrogen and reconstitute for analysis.
References
1.[1] Title: Buy 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (EVT-8938269) - EvitaChem Source: evitachem.com URL:
2.[3] Title: CAS: 13338-60-8 - CymitQuimica: 6,7,8-Trimethoxy-3,4-dihydroisoquinoline Source: cymitquimica.com URL:
3.[2] Title: New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity Source: researchgate.net URL:
Sources
enhancing stability of 6,7,8-trimethoxy-3,4-dihydroisoquinoline at varying pH levels
Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with 6,7,8-trimethoxy-3,4-dihydroisoquinoline .
Handling this compound presents unique physicochemical challenges. The molecule features an electron-rich trimethoxy-substituted aromatic ring coupled with a reactive cyclic imine (C=N) bond. This dual nature makes it highly sensitive to its environment, leading to rapid degradation if pH and atmospheric conditions are not strictly controlled. This guide provides the mechanistic causality behind these stability issues and offers self-validating protocols to ensure experimental reproducibility.
Part 1: Troubleshooting & FAQs
Q1: During acidic extraction (pH < 4.0), my yield of 6,7,8-trimethoxy-3,4-dihydroisoquinoline drops significantly. What is causing this, and how can I prevent it? A: The loss of yield is caused by the acid-catalyzed hydrolysis of the cyclic imine bond. At pH levels below 5.0, the imine nitrogen becomes protonated to form a highly electrophilic iminium ion. Water nucleophilically attacks this intermediate, forming a hemiaminal that subsequently undergoes ring-opening to yield a 2-(2-aminoethyl)-3,4,5-trimethoxybenzaldehyde derivative. The maximum rate of imine hydrolysis typically occurs near pH 4.0 [1].
-
Causality-Driven Solution: Avoid prolonged exposure to aqueous acids. If acidic extraction is necessary, perform it rapidly at low temperatures (0–4°C) to kinetically slow the hydrolysis, and immediately neutralize the aqueous layer to pH 6.5–7.0 before organic extraction.
Q2: When formulating the compound in slightly basic buffers (pH 8.0–9.0), the solution turns yellow/brown over 24 hours. Is the compound degrading? A: Yes. While the imine bond is less susceptible to hydrolysis under basic conditions, the 3,4-dihydroisoquinoline core is highly prone to auto-oxidation [2]. The electron-donating nature of the three methoxy groups at the 6, 7, and 8 positions significantly increases the electron density of the ring, lowering its oxidation potential. In the presence of atmospheric oxygen and basic pH, the compound readily oxidizes to the fully aromatic 6,7,8-trimethoxyisoquinoline or the 1-oxo derivative (lactam). The extended conjugation of these oxidized products causes the yellow/brown color shift.
-
Causality-Driven Solution: For formulations at pH > 7.5, you must purge the solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen. Additionally, storing the solutions in amber vials minimizes photo-induced oxidative pathways.
Q3: What is the optimal pH for long-term aqueous storage and biological assays? A: The optimal stability zone for 6,7,8-trimethoxy-3,4-dihydroisoquinoline is strictly between pH 6.0 and 7.0 [3]. In this narrow window, the imine is insufficiently protonated to undergo rapid hydrolysis, while the pH is low enough to mitigate rapid base-catalyzed auto-oxidation [4].
Part 2: Quantitative Stability Profile
To facilitate formulation decisions, the following table summarizes the degradation kinetics of 6,7,8-trimethoxy-3,4-dihydroisoquinoline (100 µM) in various aqueous buffers at 25°C.
| pH Level | Buffer System (50 mM) | Primary Degradation Pathway | Estimated Half-Life (t½) | Visual Indicator |
| 2.0 | Glycine-HCl | Rapid Imine Hydrolysis | < 2 hours | Clear solution |
| 4.0 | Acetate | Imine Hydrolysis | ~ 6 hours | Clear solution |
| 6.5 | Phosphate (PBS) | Minimal (Stable) | > 7 days | Clear solution |
| 8.5 | Tris-HCl | Auto-Oxidation | ~ 18 hours | Yellowing |
| 10.0 | Carbonate | Rapid Oxidation / Polymerization | < 4 hours | Brown precipitate |
Part 3: Self-Validating Experimental Protocols
Expertise Note: A self-validating protocol includes internal checks to ensure the chemical system is behaving as expected before proceeding to the next step, preventing downstream data artifacts.
Protocol: pH-Stability Profiling via HPLC-UV
Objective: To empirically determine the degradation rate of the compound in specific assay buffers prior to running costly in vivo or in vitro assays.
-
Stock Preparation: Dissolve 6,7,8-trimethoxy-3,4-dihydroisoquinoline in anhydrous LC-MS grade DMSO to a concentration of 10 mM.
-
Validation Check: The solution must be completely clear and colorless. Any yellowing indicates pre-existing oxidation of the solid stock; discard and use a fresh batch.
-
-
Buffer Equilibration: Prepare a 50 mM Phosphate Buffer at pH 6.5. Degas the buffer via sonication under vacuum for 15 minutes to remove dissolved oxygen.
-
Spiking: Dilute the DMSO stock 1:100 into the aqueous buffer to achieve a 100 µM working solution (1% DMSO final concentration).
-
Incubation & Sampling: Incubate the solution at 25°C in a light-protected autosampler. Inject 10 µL onto a C18 Reverse-Phase HPLC column every 2 hours for a total of 24 hours.
-
Chromatographic Analysis: Monitor absorbance at 254 nm. The intact 3,4-dihydroisoquinoline will elute as the primary peak.
-
Hydrolysis Check: If the pH drifts acidic, look for a more polar, earlier-eluting peak corresponding to the ring-opened amino-aldehyde.
-
Oxidation Check: If oxygen is present (e.g., failed degassing), look for a less polar, later-eluting peak corresponding to the fully aromatic isoquinoline.
-
Part 4: Mechanistic Workflows
The following diagram maps the divergent degradation pathways of the compound based on environmental pH.
pH-dependent degradation pathways of 6,7,8-trimethoxy-3,4-dihydroisoquinoline in aqueous media.
References
Technical Support Center: Optimization & Troubleshooting for 6,7,8-Trimethoxy-3,4-dihydroisoquinoline Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up and purification of complex isoquinoline scaffolds. The crystallization of 6,7,8-trimethoxy-3,4-dihydroisoquinoline (CAS 13338-60-8) presents unique challenges due to the electron-rich nature of its trimethoxy-substituted aromatic ring and the inherent electrophilicity of its cyclic imine.
This guide is designed to help researchers and medicinal chemists troubleshoot byproduct formation, understand the mechanistic causality behind degradation, and implement self-validating crystallization protocols.
Part 1: Core FAQs (Troubleshooting Byproducts)
Q1: Why is my crystallized product contaminated with fully aromatic 6,7,8-trimethoxyisoquinoline?
-
Causality: The 3,4-dihydroisoquinoline core exists in equilibrium with its enamine tautomer. The highly electron-rich nature of the 6,7,8-trimethoxy substitution significantly lowers the oxidation potential of the ring system. This makes the intermediate highly susceptible to auto-oxidation by atmospheric oxygen, driving the aromatization to the fully conjugated, thermodynamically stable 6,7,8-trimethoxyisoquinoline (1)[1].
-
Solution: Perform all crystallizations under a strict inert argon or nitrogen atmosphere. Degas all crystallization solvents (e.g., via freeze-pump-thaw or sparging) prior to use. Avoid prolonged heating during the dissolution phase.
Q2: HPLC analysis shows a ring-opened N-formyl or keto-amide byproduct. How does this form and how can I prevent it?
-
Causality: The cyclic imine bond (C=N) is electrophilic and prone to nucleophilic attack by trace water, leading to an unstable hemiaminal intermediate. In the presence of trace oxidants or prolonged exposure to moisture during aqueous workups, this intermediate undergoes C-N bond cleavage, yielding an N-formyl or keto-amide degradation product (2)[2].
-
Solution: Strictly utilize anhydrous solvents for crystallization. If utilizing a biphasic workup prior to crystallization, ensure the organic layer is thoroughly dried over anhydrous Na2SO4 . Maintain a slightly basic to neutral pH during aqueous washes to prevent acid-catalyzed imine hydrolysis.
Q3: I am observing residual unreacted amide precursor (from the Bischler-Napieralski reaction) co-crystallizing with my product. How can I selectively isolate the 3,4-dihydroisoquinoline?
-
Causality: The free base of 6,7,8-trimethoxy-3,4-dihydroisoquinoline shares a nearly identical polarity and solubility profile with its neutral amide precursor (3)[3]. Standard solvent evaporation or simple cooling crystallization often leads to co-precipitation.
-
Solution: Utilize salt-formation crystallization. By treating the crude mixture with an anhydrous acid (e.g., HCl or a hexafluorophosphate source), the basic imine nitrogen is protonated. The resulting iminium salt precipitates selectively from non-polar antisolvents, leaving the neutral amide precursor in solution. This also locks the molecule in a single conformer, enhancing crystal lattice stability (4)[4].
Part 2: Mechanistic Visualizations
Mechanistic pathways of 3,4-dihydroisoquinoline degradation via oxidation and hydrolysis.
Part 3: Quantitative Data & Quality Control Metrics
To ensure the integrity of your synthesized intermediate, monitor the following parameters during your post-crystallization quality control (QC) workflows:
| Byproduct Type | Mechanistic Origin | Detection Method | Key Spectral/Chromatographic Marker | Acceptable Limit |
| 6,7,8-Trimethoxyisoquinoline | Auto-oxidation ( O2 ) | HPLC-UV / 1H -NMR | C1 Aromatic Proton (~9.0 ppm) | < 0.5% |
| N-Formyl Keto-amide | Hydrolysis + Cleavage | LC-MS / 1H -NMR | Formyl Proton (~8.2 ppm) | < 0.1% |
| Unreacted Amide Precursor | Incomplete B-N Cyclization | HPLC-UV | RT shift vs. Imine (Method dependent) | < 1.0% |
Part 4: Standardized Experimental Protocol
Self-Validating System: This protocol utilizes anhydrous salt crystallization to isolate the target compound while systematically eliminating the three major byproduct classes. Built-in QC checkpoints ensure the causality of each step is verified.
Step 1: Anhydrous Dissolution
-
Action: Dissolve the crude Bischler-Napieralski product mixture in anhydrous ethanol (EtOH) under a strict nitrogen atmosphere (10 mL/g of crude).
-
Causality: Anhydrous conditions prevent hemiaminal formation (hydrolysis), while the N2 atmosphere prevents auto-oxidation of the electron-rich trimethoxy ring.
Step 2: Acidification & Salt Formation
-
Action: Cool the solution to 0–5 °C. Slowly add 1.1 equivalents of anhydrous HCl in diethyl ether dropwise while stirring vigorously.
-
Causality: Protonating the imine nitrogen forms the iminium salt, drastically altering its solubility profile compared to the unreacted neutral amide precursor.
Step 3: Antisolvent Precipitation
-
Action: Gradually add cold methyl tert-butyl ether (MTBE) as an antisolvent until the solution becomes persistently cloudy. Seed the solution if crystals do not form within 10 minutes.
-
Causality: MTBE selectively crashes out the highly polar iminium salt while keeping organic impurities and neutral amides solvated.
Step 4: Filtration and Self-Validation
-
Action: Filter the crystals rapidly under a blanket of nitrogen. Wash with cold MTBE and dry under vacuum at ambient temperature.
-
Validation Checkpoint: Take a 1 mg aliquot of the dried crystals, dissolve in anhydrous CDCl3 , and run a 1H -NMR.
-
Pass Criteria: The absence of an aldehyde/formyl proton at ~8.2 ppm confirms no ring-opening has occurred. The absence of the fully aromatic isoquinoline C1 proton at ~9.0 ppm confirms no over-oxidation has occurred.
-
Optimized anhydrous salt crystallization workflow for byproduct elimination.
References
-
EvitaChem. "Buy 6,7,8-Trimethoxy-3,4-dihydroisoquinoline (EVT-8938269)". 3
-
National Institutes of Health (PMC). "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives". 1
-
National Institutes of Health (PMC). "The Outcome of the Oxidations of Unusual Enediamide Motifs Is Governed by the Stabilities of the Intermediate Iminium Ions".2
-
New Journal of Chemistry (RSC Publishing). "Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction". 4
Sources
- 1. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Outcome of the Oxidations of Unusual Enediamide Motifs Is Governed by the Stabilities of the Intermediate Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
NMR Spectral Data Validation for 6,7,8-Trimethoxy-3,4-dihydroisoquinoline: High-Field vs. Benchtop Platforms
Introduction
The compound 6,7,8-trimethoxy-3,4-dihydroisoquinoline is a critical intermediate in the synthesis of complex isoquinoline alkaloids, N-methylated cyclic peptides, and biologically active compounds such as angiogenesis inhibitors 1. Because structural fidelity directly impacts downstream synthetic steps—such as oxidation to corresponding isoquinolones 2—rigorous spectral data validation is non-negotiable.
Traditionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard for structural elucidation. However, the advent of cryogen-free benchtop NMR spectrometers (60–80 MHz) has introduced a paradigm shift, allowing for rapid, at-line quality control 3. This guide objectively compares the performance of high-field and benchtop NMR platforms for the structural validation of 6,7,8-trimethoxy-3,4-dihydroisoquinoline, providing drug development professionals with actionable, data-backed insights.
Platform Comparison: High-Field vs. Benchtop NMR
The choice between high-field and benchtop NMR is governed by the trade-off between spectral resolution and operational accessibility.
High-Field NMR (400+ MHz): The Standard for Absolute Elucidation
High-field instruments provide unparalleled sensitivity and dispersion. For 6,7,8-trimethoxy-3,4-dihydroisoquinoline, the closely clustered methoxy protons (three distinct singlets integrating to 3H each, typically between 3.80 and 4.00 ppm) and the aliphatic multiplets at C-3 and C-4 require high resolution to prevent signal overlap. Furthermore, high-field NMR is essential for detecting trace impurities. Studies have demonstrated that 400 MHz instruments can achieve a Limit of Detection (LOD) of 0.01% for pharmaceutical impurities, easily satisfying stringent ICH guidelines 4.
Benchtop NMR (60-80 MHz): The Champion of At-Line Screening
Benchtop NMR utilizes permanent magnets, eliminating the need for cryogenic liquids and drastically reducing the instrument's footprint and maintenance costs 5. While lower field strengths result in reduced spectral resolution and a higher LOD (typically around 2% for impurities) 4, benchtop systems excel in rapid reaction monitoring and bulk purity assessments. Advanced chemometric techniques and iterative Full Spin Analysis (HiFSA) can be applied to benchtop data to extract structural information that would otherwise be obscured by overlapping signals 4.
Quantitative Performance Comparison
Table 1: Performance Metrics for NMR Platforms in Isoquinoline Validation
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | Causality / Impact on Validation |
| Magnetic Field | Superconducting (Cryogenic) | Permanent (Cryogen-free) | Dictates maintenance cost and facility requirements. |
| Resolution (1H) | Excellent (Baseline separation) | Moderate (Signal overlap likely) | High-field separates the three -OCH3 singlets; benchtop may show a broad peak. |
| Impurity LOD | ~0.01% | ~2.0% | High-field is required for ICH-compliant trace impurity profiling 4. |
| Analysis Time | 10–15 mins (queue dependent) | < 5 mins (at-line) | Benchtop enables real-time synthetic workflow decisions. |
| Footprint / Cost | Dedicated lab / >$300,000 | Benchtop / <$100,000 | Benchtop democratizes NMR access for routine QA/QC 3. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and standardized acquisition parameters, the data generated is inherently reliable and reproducible.
Protocol 1: High-Field NMR Acquisition (400 MHz)
-
Sample Preparation: Dissolve 15 mg of synthesized 6,7,8-trimethoxy-3,4-dihydroisoquinoline in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Causality: The 15 mg concentration ensures an optimal signal-to-noise ratio (SNR) for a single scan, while TMS provides a zero-point calibration to prevent chemical shift drift, validating the exact position of the C-1 imine proton (~8.3 ppm).
-
-
Tuning and Matching: Insert the standard 5 mm NMR tube into the probe. Perform automatic tuning and matching to the 1H resonance frequency.
-
Causality: Optimizing the probe's electrical circuit maximizes energy transfer, which is crucial for detecting low-level impurities (<0.05%).
-
-
Shimming: Execute gradient shimming to optimize magnetic field homogeneity.
-
Causality: Poor shimming leads to broadened peaks, destroying the resolution needed to distinguish the three closely eluting methoxy singlets at positions 6, 7, and 8.
-
-
Acquisition: Acquire the 1H spectrum using a standard pulse sequence (e.g., zg30), with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
-
Causality: A 2-second D1 ensures complete longitudinal relaxation of all protons, allowing for accurate, self-validating integration ratios (e.g., 9H for the methoxy groups vs. 1H for the aromatic C-5 proton).
-
-
Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation. Phase and baseline correct the spectrum manually.
Protocol 2: Benchtop NMR Acquisition (60 MHz)
-
Sample Preparation: Dissolve 40 mg of the compound in 0.6 mL of CDCl3 (with TMS).
-
Causality: A higher sample concentration is required to compensate for the inherently lower sensitivity of the 60 MHz permanent magnet 6.
-
-
Temperature Equilibration: Allow the sample to equilibrate in the spectrometer at the preset temperature (e.g., 32°C) for 2 minutes.
-
Causality: Permanent magnets are highly temperature-sensitive; forced equilibration prevents spectral drift during acquisition, ensuring the run is self-validating 6.
-
-
Acquisition: Acquire the spectrum using 64 scans and a relaxation delay of 4 seconds.
-
Causality: Increasing the number of scans improves the SNR by a factor of 2 (since SNR ∝ √n), mitigating the sensitivity loss at lower field strengths.
-
-
Processing & Deconvolution: Apply a 0.5 Hz line broadening. Because the methoxy signals and aliphatic multiplets may overlap, use chemometric deconvolution software or HiFSA to mathematically separate the overlapping resonances 4.
Workflow Visualization
Caption: Workflow for NMR spectral validation comparing high-field and benchtop platforms.
Conclusion
For the comprehensive structural validation of 6,7,8-trimethoxy-3,4-dihydroisoquinoline, high-field NMR remains indispensable for initial characterization and rigorous impurity profiling to meet regulatory standards. However, once the spectral fingerprint is established, benchtop NMR provides a highly efficient, cost-effective alternative for routine monitoring and bulk purity verification. By understanding the causality behind the operational parameters of each platform, researchers can implement robust, self-validating analytical workflows.
References
-
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC.[Link] [1]
-
Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy. Brieflands.[Link] [2]
-
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate.[Link] [3]
-
Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed.[Link] [4]
- KR101819567B1 - Compounds for treatment of angiogenesis-mediated diseases.
-
Synthesis of N-methylated cyclic peptides. ResearchGate.[Link] [6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR101819567B1 - Compounds for treatment of angiogenesis-mediated diseases - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
comparing 6,7,8-trimethoxy-3,4-dihydroisoquinoline with 6,7-dimethoxy-3,4-dihydroisoquinoline
Comparative Guide: 6,7,8-Trimethoxy-3,4-dihydroisoquinoline vs. 6,7-Dimethoxy-3,4-dihydroisoquinoline in Drug Discovery
Executive Summary
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core backbone for numerous natural alkaloids and synthetic therapeutics. The substitution pattern on the aromatic ring profoundly dictates the molecule's pharmacological trajectory. This guide provides an in-depth comparative analysis of two critical intermediates: 6,7-dimethoxy-3,4-dihydroisoquinoline and 6,7,8-trimethoxy-3,4-dihydroisoquinoline . While structurally separated by only a single methoxy group at the C8 position, their applications diverge significantly—from targeting hypoxic tumors via carbonic anhydrase inhibition to disrupting cancer cell division via tubulin polymerization inhibition.
Physicochemical and Structural Comparison
| Property | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 6,7,8-Trimethoxy-3,4-dihydroisoquinoline |
| CAS Number | 1[1] | 2[2] |
| Molecular Formula | C11H13NO2[1] | C12H15NO3[2] |
| Molecular Weight | 191.23 g/mol [1] | 221.25 g/mol [2] |
| Key Structural Difference | Dimethoxy substitution at C6, C7 | Trimethoxy substitution at C6, C7, C8 |
| Primary Pharmacological Target | Carbonic Anhydrase (hCA IX, XIV)[3] | Tubulin Polymerization[4] |
| Therapeutic Application | Anticonvulsant, Hypoxic Tumor Targeting[5] | Antimitotic, G2/M Phase Arrest[4] |
Mechanistic Pathways & Pharmacological Divergence
Divergent pharmacological pathways of methoxy-substituted 3,4-dihydroisoquinolines.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Carbonic Anhydrase Inhibition
When derivatized into 2(1H)-sulfonamides, the 6,7-dimethoxy scaffold exhibits potent and selective inhibition of Carbonic Anhydrase (CA) isoforms, particularly 3[3]. hCA IX is a transmembrane isozyme overexpressed in hypoxic tumors, making it a prime target for targeted anticancer therapies. The 6,7-dimethoxy substitution provides optimal steric complementarity within the enzyme's active site, allowing the sulfonamide moiety to anchor to the catalytic zinc ion while the dimethoxy groups interact with the hydrophobic rim of the cavity[3]. Furthermore, 1-aryl derivatives of this scaffold have demonstrated significant 6[5] in vivo, outperforming standard therapies like topiramate in specific animal models.
6,7,8-Trimethoxy-3,4-dihydroisoquinoline: Tubulin Polymerization Inhibition
The addition of the third methoxy group at the C8 position shifts the molecule's binding affinity toward structural proteins, specifically tubulin. Derivatives of 6,7,8-trimethoxy-3,4-dihydroisoquinoline, including noscapine analogues, act as potent4[4]. By binding to the colchicine site on tubulin, these compounds inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly proliferating cancer cells[4]. The trimethoxy motif is critical for establishing hydrogen bonds and hydrophobic contacts within the β-tubulin subunit, specifically interacting with residues like βLeu242 and βAla250[4].
Experimental Methodologies: Self-Validating Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Cyclization
This protocol describes the cyclization of N-(3,4-dimethoxyphenethyl)formamide, a standard approach for synthesizing the 3,4-dihydroisoquinoline core[7].
-
Reagent Preparation : Dissolve 10 mmol of N-(3,4-dimethoxyphenethyl)formamide in 30 mL of anhydrous toluene under an inert argon atmosphere.
-
Causality : Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive nitrilium intermediate back to the starting amide.
-
-
Activation : Add 30 mmol of Phosphorus Oxychloride (POCl3) dropwise at 0°C.
-
Causality : POCl3 acts as a potent dehydrating agent, converting the amide into a highly electrophilic nitrilium ion intermediate required for ring closure[7].
-
-
Cyclization : Heat the reaction mixture to reflux (110°C) for 2-4 hours.
-
Causality : Thermal energy drives the intramolecular electrophilic aromatic substitution, closing the ring at the electron-rich C6 position of the dimethoxy-substituted benzene.
-
-
Quenching & Extraction : Cool to 0°C and carefully quench with ice water. Basify to pH 10 using 20% NaOH, then extract with dichloromethane (3 x 20 mL).
-
System Validation : Analyze the crude product via 1H-NMR. The protocol is self-validating: successful cyclization is confirmed by the disappearance of the amide N-H proton and the appearance of a distinct imine proton (C1-H) downfield around 8.2 ppm.
Protocol 2: Tubulin Polymerization Inhibition Assay for 6,7,8-Trimethoxy Derivatives
Used to evaluate the antimitotic efficacy of synthesized 6,7,8-trimethoxy derivatives[4].
-
Protein Preparation : Dilute purified porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Causality : The PEM buffer mimics physiological intracellular conditions. EGTA chelates calcium (which inhibits polymerization), while Mg2+ stabilizes the tubulin heterodimers.
-
-
Ligand Incubation : Add the 6,7,8-trimethoxy derivative (e.g., 10 µM final concentration) to the tubulin solution and incubate at 4°C for 15 minutes.
-
Causality : Pre-incubation allows the ligand to equilibrate and bind to the colchicine site before polymerization is initiated[4].
-
-
Initiation : Add 1 mM Guanosine-5'-triphosphate (GTP) and rapidly shift the temperature to 37°C in a temperature-controlled spectrophotometer.
-
Causality : GTP hydrolysis provides the energy required for microtubule assembly, which is strictly temperature-dependent (occurring at 37°C but completely halted at 4°C).
-
-
Kinetic Measurement : Monitor the absorbance at 340 nm continuously for 60 minutes.
-
System Validation : The assay relies on internal controls. A vehicle control (DMSO) must show a standard sigmoidal polymerization curve, while a positive control (colchicine) must show complete suppression of the absorbance increase. The efficacy of the trimethoxy derivative is validated and quantified by the reduction in the maximum initial velocity (Vmax) of polymerization relative to the vehicle[4].
References
-
Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as Potent Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation, and Enzyme−Ligand X-ray Studies | Journal of Medicinal Chemistry. 3
-
Synthesis and Evaluation of Pharmacological Profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides | PubMed. 6
-
1,3‐Benzodioxole‐Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin‐Bound Structure | DORA 4RI. 4
-
6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) | SCBT. 1
-
CAS: 13338-60-8 - 6,7,8-Trimethoxy-3,4-dihydroisoquinoline | CymitQuimica. 2
-
Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method | Google Patents. 7
Sources
- 1. scbt.com [scbt.com]
- 2. CAS: 13338-60-8 | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dora.lib4ri.ch [dora.lib4ri.ch]
- 5. Synthesis and evaluation of pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Pharmacological and Synthetic Divergence: 6,7,8-Trimethoxy-3,4-dihydroisoquinoline vs. Tetrahydroisoquinoline Alkaloids
Executive Summary
The isoquinoline alkaloid family encompasses a vast array of biologically active compounds. Within this chemical space, the oxidation state of the nitrogen-containing heterocycle and its substitution patterns dictate both synthetic utility and pharmacological targeting. This guide provides an in-depth comparative analysis between 6,7,8-trimethoxy-3,4-dihydroisoquinoline (6,7,8-TMDHIQ) —a highly versatile synthetic scaffold—and fully saturated tetrahydroisoquinoline (THIQ) alkaloids such as Cepharanthine, Berbamine, Noscapine, and synthetic derivatives like YS 51.
By analyzing their structural reactivity, receptor affinities, and experimental workflows, this guide equips drug development professionals with the data necessary to select the appropriate isoquinoline core for targeted therapeutic design.
Structural & Mechanistic Divergence (The "Why")
The fundamental difference between 6,7,8-TMDHIQ and standard THIQ alkaloids lies in the oxidation state of the nitrogen heterocycle.
The Causality of the Imine Bond in 6,7,8-TMDHIQ
6,7,8-TMDHIQ (CAS 13338-60-8) features a C1=N double bond within its dihydroisoquinoline core[1]. This aldimine bond polarizes the molecule, rendering the C1 position highly electrophilic.
-
Synthetic Versatility: Unlike end-stage, fully saturated THIQ drugs, 6,7,8-TMDHIQ is primarily utilized as a highly reactive intermediate in medicinal chemistry[1]. By subjecting it to nucleophilic attack (e.g., via Grignard reagents or organolithiums), researchers can generate diverse libraries of 1-substituted DHIQs (such as 1-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-3,4-dihydroisoquinoline)[2], which can subsequently be reduced to yield fully saturated 1-substituted THIQs.
-
Pharmacophore Mimicry: The 6,7,8-trimethoxy pattern is a privileged motif that sterically and electronically mimics the A-ring of colchicine. This specific substitution enhances lipophilicity and makes 6,7,8-TMDHIQ derivatives exceptional candidates for targeting the colchicine-binding site on β -tubulin[1].
The Conformational Flexibility of THIQ Alkaloids
Compounds like Cepharanthine, Noscapine, and YS 51 possess a fully reduced, sp3 -hybridized C1−N bond.
-
Target Navigation: This saturation provides conformational flexibility, allowing these complex molecules to navigate and bind to diverse, deep receptor pockets. For instance, bis-THIQ alkaloids utilize this flexibility to act as potent ligands for small conductance calcium-activated potassium (SK) channels[3].
-
Catecholamine Mimicry: Synthetic THIQs with 6,7-dihydroxy or 6,7-dimethoxy substitutions (e.g., YS 51, YS 55) structurally mimic endogenous catecholamines, allowing them to act as competitive antagonists at α1 -adrenoceptors[4].
Comparative Pharmacological Profiles
While 6,7,8-TMDHIQ is engineered to spawn targeted tubulin inhibitors, naturally derived or complex synthetic THIQs often exhibit multi-target pharmacology.
-
Tubulin Destabilization: Derivatives synthesized from 6,7,8-TMDHIQ bind the colchicine site of tubulin, disrupting microtubule dynamics[1]. Noscapine, a naturally occurring phthalideisoquinoline (containing a THIQ core), also targets tubulin but acts by reducing the maximum initial velocity ( Vmax ) of microtubule polymerization without causing total depolymerization[5].
-
Ion Channel Modulation: Cepharanthine and Berbamine block SK2 and SK3 channel subtypes with Ki values in the sub-micromolar to low-micromolar range, inducing apoptosis in leukemia and inhibiting metastasis in liver and lung cancer cells[3][6].
-
Cardiovascular Effects: YS 51 and YS 55 demonstrate significant affinity for α1 -adrenoceptors ( pA2 values of 6.05 and 5.88, respectively), causing concentration-dependent relaxation of the thoracic aorta[4].
Quantitative Performance Comparison
| Compound / Scaffold | Chemical Class | Primary Target | Key Quantitative Metric | Primary Application |
| 6,7,8-TMDHIQ | 3,4-Dihydroisoquinoline | Tubulin (via derivatives) | MW: 221.25 g/mol | Scaffold for tubulin inhibitors[1] |
| Cepharanthine | Bis-THIQ Alkaloid | SK Channels (SK2/SK3) | Ki (SK2): 1.318 µM | Anti-cancer, Apoptosis induction[6] |
| Berbamine | Bis-THIQ Alkaloid | SK Channels (SK2/SK3) | Ki (SK2): 0.284 µM | Anti-cancer, Calcium channel block[6] |
| Noscapine | Phthalideisoquinoline | Tubulin | Reduces polymerization Vmax | Microtubule destabilizer[5] |
| YS 51 | Synthetic THIQ | α1 -Adrenoceptor | pA2 : 6.05 ± 0.24 | Cardiovascular relaxation[4] |
Mechanistic Visualizations
Synthesis and functionalization pathways of 6,7,8-trimethoxy-3,4-dihydroisoquinoline.
Divergent pharmacological mechanisms of DHIQ derivatives versus Bis-THIQ alkaloids.
Self-Validating Experimental Protocols
To objectively evaluate the performance of 6,7,8-TMDHIQ against other THIQ alkaloids, the following workflows detail the conversion of the DHIQ scaffold into a bioactive THIQ, followed by its pharmacological validation against a known THIQ standard (Noscapine).
Protocol A: C1-Functionalization of 6,7,8-TMDHIQ via Nucleophilic Addition
Purpose: To convert the reactive 6,7,8-TMDHIQ scaffold into a stable, 1-substituted THIQ tubulin inhibitor. Causality: The use of anhydrous solvents and an Argon atmosphere is critical because Grignard reagents are highly sensitive to moisture, which would prematurely quench the nucleophile and result in unreacted starting material.
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Solubilization: Dissolve 1.0 eq of 6,7,8-TMDHIQ (CAS 13338-60-8) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration)[1].
-
Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Note: Strict temperature control minimizes side reactions and enhances the stereoselectivity of the addition.
-
Nucleophilic Attack: Add 1.5 eq of the desired Grignard reagent (e.g., 3,4-dimethoxyphenylmagnesium bromide) dropwise over 15 minutes[2].
-
Reduction (Optional): If a fully saturated THIQ is desired instead of a ketimine, add 2.0 eq of Sodium Borohydride ( NaBH4 ) in methanol after warming the mixture to 0°C.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo[5].
-
Purification: Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure THIQ derivative.
Protocol B: In Vitro Tubulin Polymerization Assay
Purpose: To compare the microtubule-destabilizing efficacy of the synthesized 6,7,8-TMDHIQ derivative against Noscapine. Causality: GTP is included in the buffer because tubulin polymerization is a strictly GTP-dependent process; hydrolysis of GTP to GDP at the E-site is required for microtubule lattice closure. Absorbance at 340 nm is chosen as it directly correlates with the scattering of light caused by the increasing mass of polymerizing microtubules.
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9). Add 1 mM GTP immediately before use.
-
Protein Preparation: Thaw lyophilized porcine brain tubulin (>99% purity) on ice and resuspend in PEM buffer to a final concentration of 3 mg/mL.
-
Compound Plating: In a pre-chilled 96-well half-area plate, add the synthesized 6,7,8-TMDHIQ derivative, Noscapine (positive control)[5], and a DMSO vehicle control. Critical: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.
-
Initiation: Rapidly add 50 µL of the tubulin solution to each well using a multi-channel pipette.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 45 minutes.
-
Data Analysis: Plot Absorbance vs. Time. Calculate the Vmax (maximum slope of the growth phase). Effective colchicine-site binders (from 6,7,8-TMDHIQ) will drastically flatten the curve, whereas Noscapine will show a moderate reduction in Vmax [5].
References
-
Pharmacological characterization of synthetic tetrahydroisoquinoline alkaloids, YS 51 and YS 55, on the cardiovascular system . KoreaMed. Available at:[Link]
-
The bis-(1,2,3,4-tetrahydroisoquinoline) alkaloids Cepharanthine and Berbamine are ligands of SK channels . ORBi (University of Liège). Available at: [Link]
-
The Bis(1,2,3,4-tetrahydroisoquinoline) Alkaloids Cepharanthine and Berbamine Are Ligands of SK Channels . PMC (National Institutes of Health). Available at:[Link]
-
1,3‐Benzodioxole‐Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin‐Bound Structure . DORA 4RI. Available at:[Link]
Sources
Comparative Efficacy of Isoquinoline Alkaloids in Cell Viability Assays: A Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Cytotoxic Agents
The isoquinoline alkaloids represent a vast and structurally diverse class of natural products that have long been a focal point in the search for new therapeutic agents.[1] Their presence in traditional medicine and the potent biological activities of isolated compounds, including anti-cancer, anti-inflammatory, and antimicrobial effects, have spurred significant research interest.[2][3] Many of these compounds exert their effects by inducing cell cycle arrest, apoptosis, and autophagy, making them promising candidates for oncology drug development.[2]
This guide addresses the comparative efficacy of isoquinoline alkaloids in cell viability assays. While the specific compound 6,7,8-trimethoxy-3,4-dihydroisoquinoline was the initial subject of this guide, a comprehensive search of publicly available scientific literature did not yield specific data on its cytotoxic effects or performance in cell viability assays. Therefore, this guide will provide a comparative analysis of structurally related and well-characterized isoquinoline alkaloids, offering a valuable frame of reference for researchers interested in this chemical scaffold. We will delve into the methodologies used to assess their efficacy, explore their mechanisms of action, and present comparative data for prominent members of this family.
Understanding the Landscape: Cytotoxicity of Isoquinoline Alkaloids
The cytotoxic potential of isoquinoline alkaloids is a well-documented phenomenon, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[3][4] The core isoquinoline structure serves as a versatile scaffold, and substitutions on the ring system can dramatically influence biological activity.
Mechanism of Action: A Multi-Faceted Approach
The anti-cancer effects of isoquinoline alkaloids are not attributed to a single mechanism but rather to their ability to modulate multiple signaling pathways involved in cell proliferation and survival.[2] Key mechanisms include:
-
Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[2]
-
DNA Interaction: Some isoquinoline alkaloids can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death.[2]
-
Modulation of Signaling Pathways: Key signaling pathways implicated in cancer progression, such as the NF-κB and EGFR/AMPK pathways, can be inhibited by certain isoquinoline alkaloids.[2]
The following diagram illustrates a generalized signaling pathway for isoquinoline alkaloid-induced apoptosis:
Caption: Generalized pathway of apoptosis induction by isoquinoline alkaloids.
Comparative Efficacy of Selected Isoquinoline Alkaloids
In the absence of data for 6,7,8-trimethoxy-3,4-dihydroisoquinoline, we will examine the cytotoxic activity of other notable isoquinoline alkaloids. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of a cytotoxic compound, representing the concentration required to inhibit cell proliferation by 50%.[5]
The table below summarizes the IC50 values of several isoquinoline alkaloids against various human cancer cell lines, as reported in the literature. It is important to note that experimental conditions such as cell line, assay type, and incubation time can influence these values.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine | A375 | Melanoma | ~0.18 | [3] |
| G361 | Melanoma | ~0.23 | [3] | |
| SK-MEL-3 | Melanoma | ~0.89 | [3] | |
| Chelerythrine | A375 | Melanoma | ~0.23 | [3] |
| G361 | Melanoma | ~0.26 | [3] | |
| SK-MEL-3 | Melanoma | ~0.76 | [3] | |
| Berberine | MGC-803 | Gastric Cancer | Not explicitly stated in µM | [2] (from other sources) |
| HGC-27 | Gastric Cancer | ~7.6 | [6] | |
| Scoulerine | Caco-2 | Colorectal Carcinoma | 6.44 ± 0.87 | [7] |
| Hep-G2 | Hepatocellular Carcinoma | 4.57 ± 0.42 | [7] | |
| Compound 1 | H460 | Lung Cancer | < 20 | [8] |
| Compound 2 | H460 | Lung Cancer | < 20 | [8] |
Note: The IC50 values for Sanguinarine and Chelerythrine were converted from µg/mL to µM for comparative purposes, using their respective molecular weights. "Compound 1" and "Compound 2" refer to novel benzylisoquinoline alkaloids isolated from Thalictrum foliolosum as described in the cited reference.[8]
Methodologies for Assessing Cell Viability
The determination of a compound's effect on cell viability is a cornerstone of pre-clinical drug discovery. Several robust and reliable assays are commonly employed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Standard workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the isoquinoline alkaloid. Include a vehicle control (e.g., DMSO) and a blank control (media only).[5]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.[5]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Conclusion and Future Directions
While direct experimental data on the efficacy of 6,7,8-trimethoxy-3,4-dihydroisoquinoline in cell viability assays is currently unavailable in the public domain, the broader class of isoquinoline alkaloids demonstrates significant cytotoxic potential against a range of cancer cell lines.[3][7] The comparative data presented for compounds such as sanguinarine, chelerythrine, and berberine highlight the promise of this chemical scaffold in oncology research.
The methodologies detailed in this guide provide a robust framework for assessing the cytotoxic effects of novel isoquinoline derivatives. Future studies are warranted to synthesize and evaluate 6,7,8-trimethoxy-3,4-dihydroisoquinoline to determine its specific activity and to further explore the structure-activity relationships within this important class of natural products. Such research will be crucial in unlocking the full therapeutic potential of isoquinoline alkaloids in the fight against cancer.
References
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. Available at: [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PMC. Available at: [Link]
-
Cytotoxicity Effects and Apoptosis Induction by Isoquinoline Alkaloids from Argemone Mexicana. IJFMR. Available at: [Link]
-
Isoquinoline alkaloids – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed. Available at: [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC. Available at: [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. ResearchGate. Available at: [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Available at: [Link]
-
Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. PMC. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]
-
Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum. PubMed. Available at: [Link]
-
Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. PubMed. Available at: [Link]
-
Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. MDPI. Available at: [Link]
-
Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. PMC. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7,8-Trimethoxy-3,4-dihydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 6,7,8-Trimethoxy-3,4-dihydroisoquinoline. While this specific substituted isoquinoline is of interest in medicinal chemistry, comprehensive toxicological data is not widely available.[1] Therefore, we must adopt a conservative approach, grounding our safety protocols in the known hazard profiles of structurally similar compounds, such as 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.[1][2][3] This guide is structured to provide not just a list of equipment, but the scientific rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 6,7,8-Trimethoxy-3,4-dihydroisoquinoline, we will extrapolate from the known hazards of its close analogs. The hydrochloride salts of 6,7-dimethoxy-3,4-dihydroisoquinoline are classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] The toxicological properties of these materials have not been fully investigated, which necessitates treating them with caution.[1] Therefore, we will operate under the assumption that 6,7,8-Trimethoxy-3,4-dihydroisoquinoline presents, at a minimum, the following hazards:
-
Respiratory Tract Irritation: Potential for irritation upon inhalation of dust or aerosols.[1][2]
-
Unknown Systemic Effects: As a pharmaceutical-related compound of unknown potency, the potential for other physiological effects upon absorption cannot be discounted.[5]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is the final barrier between the researcher and potential exposure.[6] It must be used in conjunction with engineering controls, such as fume hoods. The following PPE is mandatory for all procedures involving 6,7,8-Trimethoxy-3,4-dihydroisoquinoline.
Eye and Face Protection: The First Line of Defense
-
Specific Recommendations: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] When there is a significant risk of splashing, such as during bulk transfers or solution preparations, a full-face shield must be worn in addition to safety goggles.[6]
-
Causality and Rationale: Standard safety glasses with side shields do not provide adequate protection from splashes.[6] Given that analogs are known to cause serious eye irritation, direct contact could lead to significant injury.[2][4] The use of goggles provides a seal around the eyes, while a face shield protects the entire face from splashes.
Hand Protection: Preventing Dermal Absorption
-
Specific Recommendations: Chemical-resistant nitrile gloves are the standard recommendation. Always use gloves inspected for tears or holes before use.[5] For procedures with a higher risk of splashes or when handling larger quantities, consider double-gloving.[7] Contaminated gloves must be removed promptly and disposed of as chemical waste.[6]
-
Causality and Rationale: The primary route of exposure in a laboratory setting is often dermal contact. Isoquinoline derivatives are known skin irritants.[2][3] Nitrile gloves provide a robust barrier against a wide range of chemicals. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.[6]
Body Protection: Shielding Against Spills and Splashes
-
Specific Recommendations: A laboratory coat, fully fastened, with long sleeves and tight-fitting cuffs is required.[8] For larger-scale operations or when handling highly concentrated solutions, consider impervious or flame-resistant clothing.[5] All protective clothing should be removed before leaving the laboratory.
-
Causality and Rationale: The lab coat protects personal clothing and underlying skin from accidental spills. Tight cuffs prevent chemicals from running down the arm and inside gloves.[9] The goal is to minimize the surface area of skin exposed to the chemical.
Respiratory Protection: Mitigating Inhalation Risks
-
Specific Recommendations: All handling of solid 6,7,8-Trimethoxy-3,4-dihydroisoquinoline that could generate dust, and any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood or other appropriate local exhaust ventilation system.[1][5] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator (e.g., N95 for particulates or a chemical cartridge respirator for vapors) is necessary.[6]
-
Causality and Rationale: The inhalation of fine powders or aerosols can cause respiratory tract irritation.[1][2] A chemical fume hood is the primary engineering control designed to capture these airborne contaminants at the source, protecting the user. Respirators are a secondary line of defense for non-routine situations.
Data Presentation: PPE Selection Matrix
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<1g) | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Scale Transfer (>10g) | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Impervious Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Impervious Gown/Coveralls | NIOSH-Approved Respirator |
Experimental Protocols: Safe Handling Workflow
This protocol provides a step-by-step methodology for safely handling 6,7,8-Trimethoxy-3,4-dihydroisoquinoline.
Step 1: Pre-Operational Safety Check 1.1. Verify that the chemical fume hood is functioning correctly (check airflow monitor). 1.2. Ensure a safety shower and eyewash station are accessible and unobstructed. 1.3. Don all required PPE as outlined in Section 2. 1.4. Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
Step 2: Weighing and Transfer (Solid) 2.1. Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. 2.2. Use a spatula to carefully transfer the solid, avoiding any actions that could create airborne dust. 2.3. Close the container immediately after dispensing the required amount.
Step 3: Solution Preparation 3.1. When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[8] 3.2. If the dissolution is exothermic, use an ice bath to control the temperature. 3.3. Keep the sash of the fume hood at the lowest practical height during the procedure.
Step 4: Post-Handling and Decontamination 4.1. Decontaminate all surfaces within the fume hood with an appropriate solvent and then wash with soap and water. 4.2. Carefully remove PPE, starting with the outer gloves (if double-gloved), followed by the lab coat, and finally the inner gloves and eye protection. Avoid touching the outside of contaminated items. 4.3. Wash hands and forearms thoroughly with soap and water after removing all PPE.[2]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of safe chemical handling. All waste generated must be treated as hazardous.
-
Solid Waste: All disposable PPE (gloves, bench paper) and any materials contaminated with 6,7,8-Trimethoxy-3,4-dihydroisoquinoline must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[5][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for safely handling 6,7,8-Trimethoxy-3,4-dihydroisoquinoline.
References
- SAFETY DATA SHEET D4629: 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride. Tokyo Chemical Industry.
- MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE.
- SAFETY DATA SHEET 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydr
- CAS#:20232-39-7 | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Chemsrc.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
- Material Safety Data Sheet 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride, 99+% Cole-Parmer.
- 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058.
- SAFETY DATA SHEET 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. Fisher Scientific.
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Safety D
- Working with Hazardous Chemicals. Organic Syntheses.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Inform
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
- 6,7,8-triMethoxy-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline - Chemical Substance Inform
- Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. (2007).
- CAS 3382-18-1: 3,4-Dihydro-6,7-dimethoxyisoquinoline. CymitQuimica.
- Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2014).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS#:20232-39-7 | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | Chemsrc [chemsrc.com]
- 4. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pppmag.com [pppmag.com]
- 7. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
